molecular formula C7H16Cl2N2O2 B178304 Ethyl Piperazine-2-carboxylate Dihydrochloride CAS No. 129798-91-0

Ethyl Piperazine-2-carboxylate Dihydrochloride

Cat. No.: B178304
CAS No.: 129798-91-0
M. Wt: 231.12 g/mol
InChI Key: XUILSFCCCIHPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Piperazine-2-carboxylate Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2O2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl piperazine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-2-11-7(10)6-5-8-3-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUILSFCCCIHPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460196
Record name Ethyl Piperazine-2-carboxylate Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129798-91-0
Record name Ethyl Piperazine-2-carboxylate Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for Ethyl Piperazine-2-carboxylate Dihydrochloride. The described methodology is based on established organic chemistry principles and supported by analogous procedures found in scientific literature. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the synthesis workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized as a scaffold in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine and an ester moiety, allows for diverse chemical modifications. This guide outlines a robust three-step synthesis strategy commencing from piperazine-2-carboxylic acid dihydrochloride. The core transformations involve the protection of the piperazine nitrogens, esterification of the carboxylic acid, and subsequent deprotection to yield the target compound in its dihydrochloride salt form.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

  • Protection: The initial step involves the protection of the secondary amine functionalities of piperazine-2-carboxylic acid to prevent unwanted side reactions during the subsequent esterification. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

  • Esterification: The protected piperazine-2-carboxylic acid is then subjected to esterification to convert the carboxylic acid moiety into an ethyl ester. The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a classic and effective approach for this transformation.[1][2][3][4][5][6][7]

  • Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting groups and the formation of the dihydrochloride salt. This is typically achieved by treating the protected ester with hydrochloric acid.[8][9][10][11]

The logical workflow of this synthesis is depicted in the following diagram:

G cluster_0 Synthesis Workflow Start Piperazine-2-carboxylic acid dihydrochloride Step1 Boc Protection Start->Step1 Intermediate1 N,N'-di-Boc-piperazine-2-carboxylic acid Step1->Intermediate1 Step2 Fischer Esterification Intermediate1->Step2 Intermediate2 Ethyl N,N'-di-Boc-piperazine-2-carboxylate Step2->Intermediate2 Step3 Deprotection / Salt Formation Intermediate2->Step3 End This compound Step3->End

Figure 1: Overall Synthesis Workflow

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for each step of the synthesis. These protocols are based on standard laboratory procedures for analogous transformations.

Step 1: N,N'-di-Boc-piperazine-2-carboxylic acid (Boc Protection)

This procedure details the protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane or other suitable solvent

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Piperazine-2-carboxylic acid dihydrochloride is dissolved in water and the solution is cooled in an ice bath.

  • A solution of sodium hydroxide is added dropwise to neutralize the hydrochloride salt and raise the pH to approximately 10-11.

  • A solution of di-tert-butyl dicarbonate in dioxane is added to the aqueous solution.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • After the reaction is complete, the mixture is acidified to pH 2-3 with a dilute solution of hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N'-di-Boc-piperazine-2-carboxylic acid.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Boc Protection:

ParameterValue/RangeCitation
Reaction Time12 - 24 hours[12]
TemperatureRoom Temperature[12]
Typical Yield70 - 95%[13]
Step 2: Ethyl N,N'-di-Boc-piperazine-2-carboxylate (Fischer Esterification)

This procedure describes the esterification of the Boc-protected carboxylic acid using ethanol and an acid catalyst.[1][2][3][4][5][6][7]

Materials:

  • N,N'-di-Boc-piperazine-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or other extraction solvent

Procedure:

  • N,N'-di-Boc-piperazine-2-carboxylic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude ethyl N,N'-di-Boc-piperazine-2-carboxylate.

  • Further purification can be achieved by column chromatography.

Quantitative Data for Fischer Esterification:

ParameterValue/RangeCitation
Reaction Time4 - 8 hours[1][2]
TemperatureReflux[1][2]
Typical Yield60 - 90%[1][14]
Step 3: this compound (Deprotection and Salt Formation)

This final step involves the removal of the Boc protecting groups and the formation of the target dihydrochloride salt.[8][9][10][11]

Materials:

  • Ethyl N,N'-di-Boc-piperazine-2-carboxylate

  • 4M HCl in dioxane or ethereal HCl

  • Diethyl ether

Procedure:

  • Ethyl N,N'-di-Boc-piperazine-2-carboxylate is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.

  • A solution of 4M HCl in dioxane or ethereal HCl is added to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The deprotected product will precipitate out of the solution as the dihydrochloride salt.

  • The precipitate is collected by filtration and washed with cold diethyl ether.

  • The solid is dried under vacuum to yield the final product, this compound.

Quantitative Data for Boc Deprotection:

ParameterValue/RangeCitation
Reaction Time2 - 4 hours[8][11]
Temperature0 °C to Room Temperature[8][11]
Typical Yield> 90%[8][10]

Visualization of Experimental Workflow

The following diagram illustrates the key stages and transformations in the synthesis of this compound.

G cluster_workflow Detailed Synthesis Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection start { Start | Piperazine-2-carboxylic acid dihydrochloride} reagents1 Reagents 1. NaOH (aq) 2. (Boc)₂O in Dioxane start->reagents1 conditions1 Conditions Room Temperature, 12-24h intermediate1 { Intermediate | N,N'-di-Boc-piperazine-2-carboxylic acid} conditions1->intermediate1 reagents2 Reagents Ethanol, H₂SO₄ (cat.) intermediate1->reagents2 conditions2 Conditions Reflux, 4-8h intermediate2 { Intermediate | Ethyl N,N'-di-Boc-piperazine-2-carboxylate} conditions2->intermediate2 reagents3 Reagents 4M HCl in Dioxane intermediate2->reagents3 conditions3 Conditions 0 °C to RT, 2-4h end_product { Final Product | this compound} conditions3->end_product

Figure 2: Detailed Synthesis Workflow Diagram

Conclusion

This technical guide has outlined a reliable and well-precedented three-step synthesis for this compound. The pathway, involving Boc protection, Fischer esterification, and acidic deprotection, is modular and utilizes standard organic chemistry techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. The visualizations included are intended to provide a clear and concise understanding of the overall synthetic strategy and workflow.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural features, including a piperazine ring and an ethyl ester functional group, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental details and data-driven insights to support research and development endeavors.

Chemical and Physical Properties

This compound presents as a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its application in various chemical reactions and biological assays.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name ethyl piperazine-2-carboxylate;dihydrochloride[2][3]
CAS Number 129798-91-0[3][4]
Molecular Formula C₇H₁₆Cl₂N₂O₂[2][3][4]
Molecular Weight 231.12 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 185-197 °C[5][6]
Solubility Soluble in polar solvents. The dihydrochloride salt form enhances solubility.[1] General solubility in water is expected to be favorable.[7]
Storage Sealed in dry, room temperature conditions.[5][6]

Synthesis and Experimental Protocols

The primary and most documented method for the synthesis of this compound is through the asymmetric hydrogenation of a pyrazinecarboxylate ester precursor. This method is detailed in U.S. Patent US5945534A and offers a reliable route to the chiral product.[1]

Asymmetric Hydrogenation of Pyrazinecarboxylate Ester

This synthetic route involves a multi-step process beginning with the catalytic hydrogenation of a tert-butyl pyrazinecarboxylate, followed by hydrolysis and salt formation.

Experimental Protocol:

  • Step 1: Hydrogenation

    • Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

    • To this solution, add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol).

    • The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen gas atmosphere of 50 bar.

    • The reaction is heated to 70°C and stirred for 20 hours.[1]

  • Step 2: Hydrolysis

    • Upon completion of the hydrogenation, the resulting tert-butyl (S)-piperazine-2-carboxylate is treated with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water.

    • The mixture is heated to 100°C for 20 minutes to facilitate the hydrolysis of the tert-butyl ester.[1]

  • Step 3: Salt Formation and Isolation

    • The reaction mixture is cooled to 0°C to precipitate the this compound salt.

    • The precipitate is collected by filtration and washed with dichloromethane.

    • The final product is dried under vacuum. This process yields the desired product with a reported enantiomeric excess (ee) of 77.6%.[1]

G cluster_0 Synthesis Workflow Pyrazinecarboxylate tert-Butyl Pyrazinecarboxylate Hydrogenation Asymmetric Hydrogenation (Rh catalyst, Chiral Ligand, H2, 70°C, 50 bar) Pyrazinecarboxylate->Hydrogenation Intermediate tert-Butyl (S)-Piperazine-2-carboxylate Hydrogenation->Intermediate Hydrolysis Acid Hydrolysis (32% HCl, 100°C) Intermediate->Hydrolysis Salt_Formation Salt Formation & Precipitation (Cooling to 0°C) Hydrolysis->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Synthesis workflow for this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons). The protons on the piperazine ring would appear as a complex multiplet in the region of 3.0-4.0 ppm. The N-H protons of the piperazine ring would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the piperazine ring would resonate in the 40-50 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to exhibit the following characteristic absorption bands:

  • A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • N-H stretching vibrations of the secondary amine hydrochlorides in the piperazine ring would appear as broad bands in the region of 2400-2800 cm⁻¹.

  • C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

  • C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M+H]⁺ for the free base (C₇H₁₄N₂O₂) would be observed at m/z 159.11. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the piperazine ring.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a versatile intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anticancer agents.[8] While direct studies on the biological activity of the title compound are limited, the piperazine scaffold is a well-established pharmacophore in numerous approved drugs. Derivatives of this compound have been investigated for their potential to modulate key signaling pathways involved in cancer progression.

Potential Anticancer Activity and Targeted Pathways

Research into piperazine-containing compounds suggests that they can exhibit anticancer properties by targeting various signaling pathways critical for tumor growth and survival. Two of the most relevant pathways are the PI3K/Akt and the intrinsic apoptosis pathways.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival.[9] Aberrant activation of this pathway is a common feature in many cancers.[9] Piperazine derivatives have been designed to inhibit components of this pathway, thereby suppressing tumor growth.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Simplified PI3K/Akt signaling pathway.
  • Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10] Many anticancer therapies aim to induce apoptosis in cancer cells. Piperazine derivatives have been shown to induce caspase-dependent apoptosis, a key feature of the apoptotic cascade.[11]

G cluster_1 Intrinsic Apoptosis Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Cellular_Stress->Bcl2_Family Activation of pro-apoptotic members Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic apoptosis pathway.

Applications in Drug Development

The primary application of this compound is as a scaffold in the synthesis of new chemical entities with therapeutic potential. Its bifunctional nature, with two nitrogen atoms available for substitution and an ester group that can be hydrolyzed or converted to other functional groups, provides medicinal chemists with a versatile platform for generating compound libraries for high-throughput screening.

Logical Relationship of Compound Utility:

G cluster_2 Drug Development Utility EPCD Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatization Chemical Derivatization EPCD->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Role in the drug discovery process.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and amenable structure make it an attractive starting material for the creation of novel therapeutic agents, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their ongoing and future investigations.

References

Ethyl Piperazine-2-carboxylate Dihydrochloride: A Versatile Scaffold for CNS and Anti-neoplastic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry. While not possessing intrinsic pharmacological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide elucidates the significance of this molecule by exploring the mechanism of action, quantitative pharmacological data, and experimental protocols related to the potent molecules derived from it. The primary focus will be on two key therapeutic areas where piperazine-2-carboxylate derivatives have shown considerable promise: antipsychotic and anticancer applications. This document provides a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Introduction: The Role of a Privileged Scaffold

This compound serves as a crucial starting material in multi-step synthetic routes. The piperazine ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets. Its two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various functional groups to modulate physicochemical properties, target affinity, and pharmacokinetic profiles. The ethyl ester at the 2-position of the piperazine ring offers a reactive handle for further derivatization, typically through amide bond formation.

Synthetic Utility in Drug Discovery

The primary utility of this compound is as a precursor for more complex molecules. The two nitrogen atoms of the piperazine ring and the ethyl ester group allow for a variety of chemical transformations, including N-alkylation, N-arylation, and amide coupling reactions. These reactions are fundamental to building the diverse chemical libraries needed for high-throughput screening and lead optimization.

Below is a generalized workflow illustrating the use of this compound in the synthesis of bioactive derivatives.

G cluster_synthesis Synthetic Pathway Start Ethyl Piperazine-2-carboxylate Dihydrochloride Step1 N-Alkylation / N-Arylation (at N1 or N4) Start->Step1 R-X, Base Step2 Amide Coupling (at C2-ester) Step1->Step2 R'-NH2, Coupling Agent Product Bioactive Piperazine-2-carboxamide Derivative Step2->Product

Caption: Synthetic utility of Ethyl Piperazine-2-carboxylate.

Application in Antipsychotic Drug Discovery

Derivatives of piperazine have been extensively investigated as potential antipsychotic agents. The mechanism of action of many atypical antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. The piperazine moiety can serve as a key pharmacophore that interacts with these G-protein coupled receptors.

Mechanism of Action of Piperazine-based Antipsychotics

Many atypical antipsychotics that incorporate a piperazine scaffold exhibit a multi-receptor binding profile. They often act as antagonists or partial agonists at dopamine D2 receptors and as antagonists at serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against the positive symptoms of schizophrenia while having a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.

The following diagram illustrates the general mechanism of action for this class of compounds.

G cluster_moa Antipsychotic Mechanism of Action Drug Piperazine Derivative (Antipsychotic) D2R Dopamine D2 Receptor Drug->D2R Antagonist/ Partial Agonist 5HT2AR Serotonin 5-HT2A Receptor Drug->5HT2AR Antagonist Effect_D2 Dopamine Signal Modulation D2R->Effect_D2 Effect_5HT2A Serotonin Signal Modulation 5HT2AR->Effect_5HT2A Outcome Antipsychotic Effect (Reduced Positive Symptoms, Lower EPS Risk) Effect_D2->Outcome Effect_5HT2A->Outcome

Caption: General mechanism of piperazine-based antipsychotics.

Quantitative Data for Antipsychotic Derivatives

The following table summarizes the receptor binding affinities (Ki values) for a novel putative atypical antipsychotic, NRA0562, which contains a piperidine moiety, structurally related to piperazine derivatives.[1]

ReceptorKi (nM)
Dopamine D17.09
Dopamine D22.49
Dopamine D33.48
Dopamine D41.79
Serotonin 5-HT2A1.5
Alpha-1 Adrenoceptor0.56

Data for NRA0562, a compound with a related heterocyclic scaffold.[1]

Experimental Protocols for Antipsychotic Activity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of a test compound for dopamine and serotonin receptors.

  • Materials: Cell membranes expressing the receptor of interest, radioligand (e.g., [3H]spiperone for D2 receptors), test compound, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Animal models are used to assess the potential antipsychotic efficacy and side-effect profile of a compound.

  • Objective: To evaluate the effect of a test compound on methamphetamine-induced hyperactivity in rats, a model for psychosis.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle to the rats.

    • After a set pre-treatment time, administer methamphetamine to induce hyperactivity.

    • Place the rats in an open-field arena and record their locomotor activity for a specified duration.

    • Analyze the data to determine if the test compound significantly reduces methamphetamine-induced hyperactivity compared to the vehicle control.

Application in Anticancer Drug Discovery

The piperazine scaffold is also a prominent feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Mechanism of Action of Piperazine-based Anticancer Agents

The mechanism of action of anticancer piperazine derivatives is highly dependent on the other chemical moieties attached to the piperazine ring. For instance, some derivatives function as tyrosine kinase inhibitors (e.g., Imatinib), while others may induce apoptosis through the modulation of Bcl-2 family proteins or by generating reactive oxygen species (ROS).

A generalized workflow for the preclinical evaluation of novel piperazine-based anticancer compounds is presented below.

G cluster_workflow Anticancer Drug Discovery Workflow Synthesis Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID MOA Mechanism of Action Studies (Apoptosis, Cell Cycle) Lead_ID->MOA In_Vivo In Vivo Efficacy & Toxicity Studies MOA->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for anticancer activity assessment.

Quantitative Data for Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 or GI50 values) of several novel piperazine derivatives against various cancer cell lines.[2][3]

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
PCCSNU-475 (Human Liver Cancer)MTT Assay6.98 ± 0.11
PCCSNU-423 (Human Liver Cancer)MTT Assay7.76 ± 0.45
Benzothiazole-Piperazine 1dHUH-7 (Hepatocellular)Not Specified1.23
Benzothiazole-Piperazine 1dMCF-7 (Breast)Not Specified0.98
Benzothiazole-Piperazine 1dHCT-116 (Colorectal)Not Specified1.54
Compound 7g (guanidine derivative)HT-29 (Colon Cancer)MTT Assay< 2
Compound 7g (guanidine derivative)A549 (Lung Cancer)MTT Assay< 2
Experimental Protocols for Anticancer Activity

These assays are used to determine the concentration of a compound that is toxic to cancer cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Objective: To assess cell viability by measuring mitochondrial metabolic activity.

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

  • SRB (Sulphorhodamine B) Assay

    • Objective: To assess cell viability by measuring total cellular protein content.

    • Procedure:

      • Seed and treat cells as in the MTT assay.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the cellular proteins with SRB dye.

      • Wash away the unbound dye and solubilize the bound dye.

      • Measure the absorbance at a specific wavelength (e.g., 510 nm).

      • Calculate the IC50 value.

Conclusion

This compound is a foundational element in the synthesis of a multitude of pharmacologically active compounds. Its structural features provide a versatile platform for the development of novel drugs, particularly in the fields of neuropsychiatry and oncology. While the compound itself is not a therapeutic agent, an understanding of its role as a synthetic intermediate and the biological activities of its derivatives is crucial for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a comprehensive overview of the potential of the piperazine-2-carboxylate scaffold in the ongoing quest for new and improved medicines.

References

Spectroscopic and Chromatographic Analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS No: 129798-91-0).[1] Due to the limited availability of directly published experimental spectra for this specific salt, this document combines data from closely related analogs, theoretical predictions, and established analytical methodologies to serve as a comprehensive resource for characterization, quality control, and method development.

Compound Overview

This compound is a heterocyclic organic compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure comprises a piperazine ring, an ethyl ester at the 2-position, and two hydrochloride salts, which enhance its solubility in aqueous media. The molecular formula is C₇H₁₆Cl₂N₂O₂ and the molecular weight is 231.12 g/mol .

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The Nuclear Magnetic Resonance (NMR) data is extrapolated from known spectra of similar piperazine esters and general principles of NMR spectroscopy for hydrochloride salts. The mass spectrometry data is based on the compound's molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the integrity of the piperazine ring and the ethyl ester moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~1.3Triplet3H-CH₃ (ethyl ester)
~4.3Quartet2H-OCH₂- (ethyl ester)
~3.0 - 3.8Multiplet7HPiperazine ring protonsSignal overlap is expected.
~9.0 - 10.0Broad Singlet2HN-H⁺ (ammonium protons)Chemical shift can be highly variable depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~14-CH₃ (ethyl ester)
~62-OCH₂- (ethyl ester)
~40 - 55Piperazine ring carbonsMultiple signals expected.
~170C=O (ester carbonyl)[2]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For LC-MS analysis, electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

Table 3: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion SpeciesIonization Mode
159.1128[M+H]⁺ (protonated free base)ESI+
181.0947[M+Na]⁺ (sodiated free base)ESI+

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of the dihydrochloride salt, chromatographic methods need to be selected carefully to achieve adequate retention and peak shape.

Table 4: Representative HPLC Method Parameters

ParameterCondition
ColumnPolar-endcapped C18 or Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile PhaseA: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid
GradientGradient elution, starting with a high aqueous percentage.
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 200-210 nm (due to weak chromophore) or Evaporative Light Scattering Detector (ELSD)
Column Temperature25 - 40 °C

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic and chromatographic analysis of this compound.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4] Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are recommended due to the salt's polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.[5]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.[3] A clear, homogeneous solution is required.[4]

NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

HPLC and LC-MS Sample Preparation and Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the initial mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).

  • For analysis, dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

LC-MS Analysis:

  • Liquid Chromatography:

    • Utilize the HPLC conditions outlined in Table 4. A HILIC column can be particularly effective for retaining this polar compound.[6]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for the [M+H]⁺ ion).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Chromatographic Analysis Synthesis Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Analysis (1H, 13C) Purification->NMR Structural Confirmation LCMS LC-MS Analysis Purification->LCMS Molecular Weight and Purity HPLC HPLC Purity Check Purification->HPLC Purity Assessment

Caption: General workflow for the synthesis and analysis of this compound.

G Sample Ethyl Piperazine-2-carboxylate Dihydrochloride Sample Dissolve Dissolve in Deuterated Solvent (e.g., D2O, CD3OD) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H and 13C NMR Spectra Transfer->Acquire Process Process and Analyze Data (Chemical Shifts, Integration, Coupling Constants) Acquire->Process

Caption: Experimental workflow for NMR analysis.

G Sample Ethyl Piperazine-2-carboxylate Dihydrochloride Sample Prepare Prepare Solution and Filter Sample->Prepare Inject Inject onto HPLC System Prepare->Inject Separate Chromatographic Separation (HILIC or Polar RP Column) Inject->Separate Detect Detection (UV/ELSD/MS) Separate->Detect Analyze Data Analysis (Retention Time, Peak Area, Mass Spectrum) Detect->Analyze

Caption: Experimental workflow for HPLC and LC-MS analysis.

References

An In-Depth Technical Guide to the Crystal Structure of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solid-state properties, dictated by its crystal structure, are of paramount importance for drug development, influencing factors such as stability, solubility, and bioavailability. This document provides a comprehensive technical overview of the methodologies used to determine the crystal structure of this compound and the significance of the resulting data. While a definitive, publicly available crystal structure for this specific molecule is not widely reported, this guide outlines the established experimental protocols for its determination and presents illustrative data from closely related structures.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as the crystal structure, is a fundamental property that governs the physicochemical characteristics of an API.[2][3] For hydrochloride salts like this compound, understanding the crystal packing, hydrogen bonding networks, and conformational analysis is critical.[4][5]

Key aspects influenced by the crystal structure include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

  • Solubility and Dissolution Rate: Crystal lattice energy directly impacts how readily a compound dissolves, affecting its bioavailability.

  • Stability: The crystalline arrangement influences chemical and physical stability under various storage conditions.

  • Hygroscopicity: The tendency to absorb moisture from the environment.

  • Mechanical Properties: Hardness, tabletability, and flowability are crucial for formulation and manufacturing.[6]

Therefore, a thorough crystallographic analysis is an indispensable step in the pharmaceutical development process.[3][7]

Synthesis of this compound

The primary synthesis route for this compound involves the catalytic hydrogenation of pyrazinecarboxylate esters.[1] A common method, as detailed in patent literature, includes the asymmetric hydrogenation of a suitable pyrazinecarboxylate precursor in the presence of a rhodium catalyst and a chiral phosphine ligand.[1] The resulting piperazine ester is then treated with hydrochloric acid to precipitate the dihydrochloride salt.[1] Alternative, less common methods include the direct esterification of piperazine-2-carboxylic acid.[1]

Experimental Protocols for Crystal Structure Determination

The gold standard for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SCXRD).[7][8] Should suitable single crystals be unattainable, powder X-ray diffraction (PXRD) can be employed, often in conjunction with crystal structure prediction (CSP) methods.[7][9]

3.1. Single-Crystal X-ray Diffraction (SCXRD)

This technique provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, angles, and intermolecular interactions.[3][8][10]

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a solution of this compound. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization from various solvents (e.g., ethanol, methanol, water).

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[3]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield a final, high-resolution crystal structure.

3.2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification, polymorphism screening, and can be used for structure determination when single crystals are not available.[9][11]

Methodology:

  • Sample Preparation: A fine powder of this compound is prepared and packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.[10]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. For structure determination, the pattern is indexed to determine the unit cell, and real-space methods or other advanced techniques are used to solve and refine the crystal structure via Rietveld refinement.[9]

Quantitative Data and Structural Analysis

While the specific crystallographic data for this compound is not publicly available, the following table summarizes the typical parameters obtained from an SCXRD experiment, using a representative small organic hydrochloride salt as an example for illustrative purposes.

Crystallographic Parameter Illustrative Value Description
Chemical Formula C₇H₁₆Cl₂N₂O₂The elemental composition of the molecule.[12]
Formula Weight 231.12 g/mol The molar mass of the compound.[12][13]
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group defines the symmetry operations of the crystal.
Unit Cell Dimensions a = 10.16 Å, b = 8.26 Å, c = 13.43 ÅThe lengths of the unit cell axes.
α = 90°, β = 95.91°, γ = 90°The angles between the unit cell axes.
Unit Cell Volume 1121.4 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.37 g/cm³The theoretical density of the crystal.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Key Structural Features to Analyze:

  • Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation. The analysis would focus on the precise bond lengths and angles within the ring.

  • Orientation of the Ethyl Carboxylate Group: The position of the ester group (axial vs. equatorial) and its torsional angles are determined.

  • Hydrogen Bonding Network: As a dihydrochloride salt, extensive hydrogen bonding is expected. The analysis would detail the interactions between the protonated piperazine nitrogens and the chloride ions, as well as any intermolecular hydrogen bonds involving the ester group or water molecules if it is a hydrate.[6][9] These interactions are crucial for the stability of the crystal lattice.

Visualization of Experimental Workflows and Logical Relationships

5.1. Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure using SCXRD.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Mounting of Single Crystal crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Final CIF Report refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

5.2. Logical Relationship of Solid-State Properties

This diagram shows the relationship between the crystal structure and the key physicochemical properties relevant to drug development.

properties_relationship cluster_properties Physicochemical Properties cluster_outcome Development Outcome structure Crystal Structure (Molecular Packing, H-Bonding) solubility Solubility & Dissolution Rate structure->solubility stability Chemical & Physical Stability structure->stability mechanical Mechanical Properties (Flow, Tableting) structure->mechanical hygroscopicity Hygroscopicity structure->hygroscopicity bioavailability Bioavailability solubility->bioavailability formulation Formulation Strategy stability->formulation manufacturing Manufacturing Process mechanical->manufacturing hygroscopicity->formulation

References

In-Depth Technical Guide: Solubility Profile of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a key intermediate in pharmaceutical synthesis, and its solubility is a critical parameter influencing reaction kinetics, purification, and formulation. This document provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility characteristics and presents detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are designed to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction

This compound (CAS No: 129798-91-0) is a heterocyclic compound frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a dihydrochloride salt, it is anticipated to exhibit enhanced solubility in aqueous and polar solvents compared to its freebase form. Understanding its solubility in various solvent systems is paramount for optimizing synthetic routes, developing purification strategies, and for its potential application in formulation studies. This guide provides a framework for the systematic evaluation of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 129798-91-0[1][2]
Molecular Formula C₇H₁₆Cl₂N₂O₂[1][2]
Molecular Weight 231.12 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 185-197 °C[3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityExpected Behavior
Water SolubleThe dihydrochloride salt form significantly increases aqueous solubility.[4]
Methanol Likely SolublePolar protic nature of methanol should facilitate dissolution.
Ethanol Likely SolubleExpected to be soluble, though potentially less so than in methanol or water.
Dimethyl Sulfoxide (DMSO) Likely SolubleA common aprotic polar solvent for organic compounds.
Acetonitrile Sparingly Soluble to InsolubleLower polarity compared to alcohols and water may limit solubility.
Dichloromethane (DCM) Likely InsolubleNon-polar nature makes it a poor solvent for ionic salts.
Ethyl Acetate Likely InsolubleLow polarity and inability to donate hydrogen bonds would limit solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions.

4.1.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Analytical balance

4.1.2. Procedure

  • Preparation: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The exact amount should be recorded.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by taking into account the dilution factor.

Kinetic Solubility (High-Throughput Method)

This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to identify compounds with potential solubility liabilities.

4.2.1. Materials

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (clear for UV-Vis, or filter plates)

  • Plate reader (UV-Vis or nephelometer)

  • Multichannel pipette or automated liquid handler

4.2.2. Procedure

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in the plate. An increase in scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy with Filtration: If using a filter plate, centrifuge the plate to pass the solution through the filter, removing any precipitate. Measure the absorbance of the filtrate in a clear 96-well plate at the compound's λmax.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitate is observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

G Thermodynamic Solubility Workflow A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Equilibrate (24-48h with shaking at constant temperature) B->C D Allow to Settle C->D E Filter Supernatant (0.45 µm) D->E F Dilute Filtrate E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Kinetic Solubility Assessment

G Kinetic Solubility Assessment Logic cluster_0 Preparation cluster_1 Detection A Prepare DMSO Stock Solution C Add Stock to Buffer in 96-well Plate (Serial Dilution) A->C B Prepare Aqueous Buffer B->C D Incubate (1-2h with shaking) C->D E Nephelometry (Measure Light Scatter) D->E F Filtration + UV-Vis (Measure Absorbance of Filtrate) D->F G Determine Highest Soluble Concentration E->G F->G

Caption: Logical flow for kinetic solubility assessment.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical nature suggests good solubility in polar solvents. This technical guide provides robust and detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of this compound in their own laboratories. The provided workflows and diagrams offer a clear and structured approach to generating this critical data, which is essential for the effective use of this important pharmaceutical intermediate in research and development.

References

Navigating the Stability Landscape of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – As a pivotal intermediate in the synthesis of numerous pharmaceuticals, a comprehensive understanding of the stability and degradation profile of Ethyl Piperazine-2-carboxylate Dihydrochloride is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the compound's stability, potential degradation pathways, and standardized methodologies for its evaluation, ensuring the development of robust and reliable drug formulations.

This compound, a molecule incorporating both a piperazine ring and an ethyl ester functional group, presents a unique set of stability challenges. The inherent reactivity of these moieties makes the compound susceptible to degradation under various environmental and process-related stresses. This guide outlines the critical factors influencing its stability and provides a framework for conducting comprehensive forced degradation studies.

Core Stability Concerns and Degradation Pathways

The chemical structure of this compound dictates its primary degradation routes: hydrolysis and oxidation. The presence of the dihydrochloride salt form generally enhances stability in solution compared to the free base.

Hydrolytic Degradation: The ethyl ester linkage is a primary site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of Piperazine-2-carboxylic acid and ethanol. The reaction is typically accelerated by heat. In acidic hydrolysis, the reaction is reversible, whereas in basic conditions, it proceeds to completion with the formation of a carboxylate salt.

Oxidative Degradation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation. Oxidizing agents, such as peroxides, or exposure to light and air can lead to the formation of various oxidation products, including N-oxides and ring-opened derivatives. Studies on piperazine dihydrochloride have shown that while it is relatively stable under acidic and basic conditions, it does degrade in the presence of hydrogen peroxide.

Thermal and Photolytic Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. While piperazine compounds are reported to have good thermal stability, prolonged exposure to high heat can lead to degradation. Photostability is another concern, as exposure to UV or visible light can induce photo-oxidative reactions. The use of light-resistant containers is a recommended practice for piperazine-containing formulations.

A conceptual overview of the primary degradation pathways is presented below.

Biological Activity Screening of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of potential biological activities and screening methodologies for Ethyl Piperazine-2-carboxylate Dihydrochloride. As of the latest literature review, specific experimental data on the biological activity of this compound is not extensively available in the public domain. The information presented herein is based on the known activities of structurally related piperazine derivatives and established screening protocols.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] The piperazine scaffold is a common feature in a wide array of therapeutic agents due to its favorable physicochemical properties, which can impart improved bioavailability and target engagement.[2] Derivatives of piperazine have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] This guide outlines a proposed framework for the systematic biological activity screening of this compound, drawing upon established methodologies for similar molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 129798-91-0[2][4][5]
Molecular Formula C₇H₁₆Cl₂N₂O₂[2][4]
Molecular Weight 231.12 g/mol [4]
IUPAC Name ethyl piperazine-2-carboxylate;dihydrochloride[4]
Synonyms Ethyl piperazine-2-carboxylate diHCl, 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride[2][4][5]

Potential Biological Activities and Screening Strategy

Given the prevalence of the piperazine motif in pharmacologically active compounds, this compound is a candidate for screening against various biological targets. The primary areas of investigation for piperazine derivatives often include oncology and infectious diseases.[1]

Anticancer Activity

Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[3] A proposed workflow for the initial anticancer screening of this compound is depicted below.

G cluster_0 In Vitro Anticancer Screening Workflow compound Ethyl Piperazine-2-carboxylate Dihydrochloride cell_lines Panel of Cancer Cell Lines (e.g., A-549, HCT-116, MIA PaCa-2) compound->cell_lines Treat viability_assay Cell Viability Assay (e.g., MTT Assay) cell_lines->viability_assay Incubate ic50 Determine IC50 Values viability_assay->ic50 Analyze Data hit_selection Hit Compound Selection (IC50 < Threshold) ic50->hit_selection mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) hit_selection->mechanism_studies

Figure 1: Proposed workflow for in vitro anticancer screening.
Antimicrobial Activity

The piperazine nucleus is also a key component of several antimicrobial agents.[1] Modifications to the piperazine ring can lead to compounds with activity against a range of bacterial and fungal pathogens.[6] A general workflow for assessing the antimicrobial properties of the title compound is illustrated below.

G cluster_1 Antimicrobial Screening Workflow compound Ethyl Piperazine-2-carboxylate Dihydrochloride microbial_strains Panel of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) compound->microbial_strains Expose mic_assay MIC Determination (e.g., Broth Microdilution) microbial_strains->mic_assay mic_value Determine MIC Values mic_assay->mic_value Analyze Results hit_confirmation Hit Confirmation & Further Studies mic_value->hit_confirmation

Figure 2: General workflow for antimicrobial screening.

Quantitative Data for Related Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
C-4 A-549 (Lung Carcinoma)33.20[7]
C-5 A-549 (Lung Carcinoma)21.22[7]
C-4 HCT-116 (Colon Cancer)11.33[7]
C-5 HCT-116 (Colon Cancer)45.89[7]
C-14 MIA PaCa-2 (Pancreatic Cancer)<1[7]
Gefitinib (Standard) A-549 (Lung Carcinoma)16.56[7]
Gefitinib (Standard) HCT-116 (Colon Cancer)10.51[7]

Experimental Protocols

The following are detailed, generalized protocols for the preliminary biological screening of a test compound like this compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[8]

1. Cell Seeding:

  • Culture a panel of selected human cancer cell lines.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate culture medium.[8]
  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[1]
  • Include untreated cells as a negative control and medium-only wells as a blank.[1]

3. Incubation and Assay:

  • Incubate the plate for 48-72 hours.[1]
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[1]
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

1. Preparation of Inoculum:

  • Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

2. Compound Dilution:

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well.[1]
  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]
  • Incubate the plate at 35-37°C for 18-24 hours.[1]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion

This compound represents a chemical scaffold with potential for biological activity, warranting further investigation. While direct evidence of its efficacy is currently lacking in published literature, the established anticancer and antimicrobial activities of related piperazine derivatives provide a strong rationale for its screening. The experimental protocols and strategic workflows outlined in this guide offer a foundational approach for elucidating the potential therapeutic value of this compound. Future research should focus on systematic in vitro screening, followed by more in-depth mechanistic studies for any confirmed "hit" activities.

References

Potential Therapeutic Targets for Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its ability to be readily modified at its nitrogen positions allows for the fine-tuning of physicochemical properties and target engagement. Ethyl Piperazine-2-carboxylate Dihydrochloride serves as a key building block for creating diverse libraries of compounds with a wide range of therapeutic potential. This technical guide explores potential therapeutic targets for derivatives of this versatile scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Cholinesterase Inhibition in Alzheimer's Disease

Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. A key mechanism in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibition[1]
Compound IDDerivative ClassTargetKᵢ (nM)[1]Selectivity Index (BChE/AChE)[1]
4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChE10180 ± 1000~0.056
BChE182200
7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidAChE34980~21862.5
BChE1.6 ± 0.08
Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition[1]

The inhibitory activity against AChE from Electrophorus electricus and BChE from equine serum was determined using a modified Ellman's method.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compounds dissolved in a suitable solvent.

    • AChE or BChE enzyme solution in phosphate buffer (pH 8.0).

  • Procedure:

    • A reaction mixture containing phosphate buffer, DTNB, enzyme solution, and the test compound (at varying concentrations) is prepared in a 96-well plate.

    • The mixture is incubated for a specified period at a controlled temperature.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

    • The absorbance of the colored product is measured spectrophotometrically at 412 nm over time.

    • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined from Lineweaver-Burk plots.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Derivative Piperazine-2-Carboxylic Acid Derivative Derivative->AChE Derivative->BChE Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of AChE and BChE by piperazine derivatives increases acetylcholine levels.

Induction of Apoptosis in Cancer

N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Quantitative Data: Anticancer Activity[2][3]
Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)[2]
4 N-ethyl-piperazinyl amide of ursonic acid derivativeMelanoma (LOX IMVI)< 2
Melanoma (MALME-3M)< 2
CNS Cancer (SF-539)< 2
6 N-ethyl-piperazinyl amide of oleanonic acid derivativeMelanoma (SK-MEL-5)< 4
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen[2][3]

The NCI-60 screen is a well-established in vitro drug discovery tool that utilizes 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted with culture medium.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, the test compound is added at various concentrations.

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of trichloroacetic acid (TCA).

    • Cells are fixed, and then stained with sulforhodamine B (SRB).

    • The bound stain is solubilized with Tris buffer, and the absorbance is read on an automated plate reader at 515 nm.

  • Data Analysis: The absorbance measurements are used to calculate the percentage of cell growth. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway Derivative N-Ethyl-Piperazinyl Amide Derivative Bcl2 Bcl-2 / Bcl-XL Derivative->Bcl2 Bak Bak Derivative->Bak Bcl2->Bak Mitochondrion Mitochondrion Bak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Piperazine derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bak.

Soluble Epoxide Hydrolase (sEH) Inhibition for Anti-inflammatory Applications

Chromone-2-carboxylic acid amides incorporating a piperazine/piperidine moiety have been identified as inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), making it a promising strategy for treating inflammatory diseases.

Quantitative Data: sEH Inhibition[4]
Compound IDDerivative ClassTargetIC₅₀ (µM)[3]
7 Chromone-2-amide with benzyl piperidineHuman sEH1.75
Experimental Protocol: sEH Inhibitor Screening Assay[4]

The inhibitory activity against human sEH is evaluated using a fluorometric assay kit.

  • Principle: The assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH into a highly fluorescent product, 6-methoxy-naphthalene-2-carbaldehyde (MNA).

  • Procedure:

    • The assay is performed in a 96-well plate.

    • A reaction mixture containing sEH enzyme, the test compound, and assay buffer is prepared.

    • The reaction is initiated by the addition of the PHOME substrate.

    • The plate is incubated at room temperature, protected from light.

    • The fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

  • Data Analysis: The rate of fluorescence increase is proportional to sEH activity. The IC₅₀ value is determined by measuring the enzyme activity at different inhibitor concentrations.

Experimental Workflow: sEH Inhibition Assay

sEH_Workflow Start Start PrepareReagents Prepare Reagents: sEH Enzyme, Buffer, Test Compound, PHOME Start->PrepareReagents Mix Mix Enzyme, Buffer, and Test Compound in 96-well plate PrepareReagents->Mix AddSubstrate Add PHOME Substrate to initiate reaction Mix->AddSubstrate Incubate Incubate at RT (protected from light) AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex: 330nm, Em: 465nm) Incubate->MeasureFluorescence Calculate Calculate % Inhibition and IC50 Value MeasureFluorescence->Calculate End End Calculate->End

Caption: Workflow for determining the inhibitory activity of compounds against soluble epoxide hydrolase.

ALK5 Inhibition in Fibrosis and Cancer

Patent literature suggests that derivatives of ethyl-piperazine-2-carboxylate are being explored as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[4][5][6] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer.

Signaling Pathway: TGF-β/ALK5

ALK5_Signaling TGFb TGF-β ReceptorComplex TGFβRII / ALK5 Receptor Complex TGFb->ReceptorComplex Binds SMAD23 SMAD2/3 ReceptorComplex->SMAD23 Phosphorylates Derivative Ethyl Piperazine-2-carboxylate Derivative Derivative->ReceptorComplex Inhibits ALK5 P P SMAD23->P SMAD_Complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates GeneExpression Target Gene Expression (Fibrosis, etc.) Nucleus->GeneExpression Regulates

Caption: Inhibition of the ALK5 kinase domain by piperazine derivatives blocks downstream SMAD signaling.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The evidence points towards potential applications in neurodegenerative diseases, oncology, and inflammatory conditions. The ability to readily synthesize a wide array of analogs allows for the systematic exploration of structure-activity relationships and the optimization of potency and selectivity against these and other potential therapeutic targets. Further investigation into the pharmacology of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Ethyl Piperazine-2-carboxylate Dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chemical intermediate, recognized for its integral role as a building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, containing a piperazine ring, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name ethyl piperazine-2-carboxylate;dihydrochloride[1][2]
CAS Number 129798-91-0[1][2][3]
Molecular Formula C₇H₁₆Cl₂N₂O₂[1][2][4]
Molecular Weight 231.12 g/mol [1][2][4]
Purity (Typical) ≥ 97%[1][4][5]
Melting Point 185-197 °C[6]
Appearance White solid[7]
Storage Conditions Sealed in a dry environment at room temperature.[4][6]

Synthesis and Experimental Protocols

The most prominent and well-documented method for synthesizing this compound is through the asymmetric hydrogenation of pyrazinecarboxylate esters.[1] This method is favored for its scalability and reproducibility, making it suitable for industrial production.[1]

Key Synthesis Method: Catalytic Hydrogenation

The synthesis involves a multi-step process beginning with a pyrazinecarboxylate ester, which undergoes catalytic hydrogenation, followed by hydrolysis and salt formation to yield the final product.

The following protocol is based on the methodology detailed in patent US5945534A:[1]

  • Dissolution : Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

  • Catalyst Addition : Add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol) to the solution.

  • Hydrogenation : Transfer the mixture to a suitable reactor and subject it to hydrogen gas at a pressure of 50 bar and a temperature of 70°C for 20 hours. This step achieves approximately 67% conversion.

  • Hydrolysis : Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes.

  • Precipitation and Isolation : Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash it with dichloromethane to yield the final product. This process yields approximately 0.24 g (41%) of this compound with an enantiomeric excess (ee) of 77.6%.[1]

G A tert-Butyl pyrazinecarboxylate (in Methanol) C Asymmetric Hydrogenation (50 bar H₂, 70°C, 20h) A->C B Catalyst System: - Rhodium(I) chloride dimer - Chiral phosphine ligand B->C D tert-butyl (S)-piperazine-2-carboxylate C->D 67% Conversion E Hydrolysis (32% HCl, 100°C, 20 min) D->E F Precipitation & Isolation (Cool to 0°C, Filter) E->F G Ethyl Piperazine-2-carboxylate Dihydrochloride (Final Product) F->G 41% Yield 77.6% ee

Caption: Asymmetric Hydrogenation Synthesis Workflow.
Alternative Synthesis Pathways

While catalytic hydrogenation is the primary route, direct esterification of piperazine-2-carboxylic acid has also been explored. However, this method often presents challenges with regioselectivity and requires strict pH control to prevent side reactions like N-alkylation.[1]

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in the synthesis of a wide range of pharmaceuticals. The piperazine moiety is a common feature in many biologically active molecules.[1][8]

  • Anticancer Agents : Derivatives of this compound have shown potential as anticancer drugs by targeting specific pathways involved in tumor proliferation.[1]

  • Anti-inflammatory and Antiviral Compounds : It is used in the synthesis of molecules exhibiting anti-inflammatory and antiviral properties.[1]

  • Polymer Production : The compound is also utilized in the manufacturing of specialized polymers that require specific chemical functionalities.[1]

  • Protein Degrader Building Blocks : It is classified as a building block for protein degraders, a growing area in drug discovery.[4]

  • Kinase Inhibitors : The piperazine scaffold is a key component in many kinase inhibitors, a class of targeted cancer therapy.[1]

The general significance of the piperazine ring is its ability to serve as a basic and hydrophilic group to optimize the pharmacokinetic properties of a drug molecule or as a rigid scaffold to correctly position pharmacophoric groups for interaction with biological targets.[8]

Biological Activity and Mechanism of Action

The biological activity of this compound is predominantly realized through its derivatives. The parent compound can act as a ligand, binding to various receptors or enzymes to modulate their activity.[1] The piperazine nucleus is a well-established pharmacophore found in drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant effects.[9] The specific mechanism of action is dependent on the final molecular structure of the derivative. For instance, many piperazine-containing drugs function by interacting with G-protein coupled receptors or inhibiting key enzymes in signaling pathways.

Due to the proprietary nature of drug development, specific signaling pathways for direct derivatives of this compound are not extensively detailed in public literature. However, the general role of piperazine-containing drugs in modulating key cellular signaling is well-established.

G cluster_0 Drug Development Pipeline cluster_1 Biological System A Ethyl Piperazine-2-carboxylate Dihydrochloride (Building Block) B Chemical Synthesis (Derivatization) A->B C Active Pharmaceutical Ingredient (API) B->C D Biological Target (e.g., Receptor, Enzyme) C->D Binds to E Modulation of Signaling Pathway D->E Leads to F Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) E->F

Caption: Role in Drug Discovery and Biological Action.

Comparison with Structurally Similar Piperazine Derivatives

To better understand its utility, it is useful to compare this compound with other structurally related compounds used in medicinal chemistry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityKey ApplicationsReference(s)
This compound 129798-91-0C₇H₁₆Cl₂N₂O₂231.12≥97%Pharmaceutical intermediates[1]
Mthis compound 405513-08-8C₆H₁₂Cl₂N₂O₂217.0998%Epigenetic modulation[1]
Piperazine-2-carboxylic Acid Methyl Ester Dihydrochloride 2758-98-7C₆H₁₂Cl₂N₂O₂217.0998%Peptide synthesis, kinase inhibitor building block[1]
2-Ethylpiperazine Dihydrochloride 438050-52-3C₆H₁₆Cl₂N₂203.11≥95%Intermediate in antipsychotic drug synthesis[1]

The presence of the ethyl carboxylate group in this compound provides a key reactive handle for conjugation with active pharmaceutical ingredients, a feature absent in non-carboxylated analogs like 2-Ethylpiperazine Dihydrochloride.[1] Furthermore, the ethyl ester generally offers favorable solubility in organic solvents commonly used in synthetic reactions.[1]

References

The Piperazine Core: A Scourge of Worms, a Balm for the Mind, and a Blueprint for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Piperazine-Containing Drugs

Introduction

The simple, six-membered heterocyclic amine, piperazine, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2][3][4][5] From its early beginnings as a treatment for parasitic worms to its central role in modern blockbuster drugs targeting complex diseases, the history of piperazine-containing pharmaceuticals is a testament to the power of chemical modification and serendipitous discovery. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of key piperazine-containing drugs for researchers, scientists, and drug development professionals. We will explore the evolution of this privileged structure through major therapeutic classes, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Anthelmintic Origins of Piperazine

The therapeutic journey of piperazine began in the early 20th century with its identification as a potent anthelmintic agent.[6] Marketed by Bayer, piperazine and its salts, such as piperazine citrate and adipate, became a mainstay for the treatment of ascariasis (roundworm) and enterobiasis (pinworm) infections.[7]

Mechanism of Action

Piperazine's anthelmintic action is characterized by its effect on the neuromuscular system of helminths. It acts as a GABA (γ-aminobutyric acid) receptor agonist, particularly on a different isoform of the GABA receptor found in helminths compared to vertebrates.[7] This agonism leads to the opening of chloride channels, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled by peristalsis.[7]

Diagram 1: Mechanism of Action of Piperazine as an Anthelmintic

Piperazine Piperazine GABA_Receptor Helminth GABA Receptor (different isoform from vertebrates) Piperazine->GABA_Receptor Agonist Binding Chloride_Channel Chloride Ion (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization of Muscle Cell Membrane Chloride_Channel->Hyperpolarization Influx of Cl- ions Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host GI Tract Paralysis->Expulsion via Peristalsis

Caption: Piperazine acts as a GABA receptor agonist in helminths, leading to paralysis and expulsion.

Quantitative Data: Efficacy of Piperazine Compounds

The efficacy of piperazine and its derivatives has been documented in numerous studies. The following table summarizes representative data on their anthelmintic activity.

CompoundTarget HelminthEfficacy MetricResultReference
Piperazine AdipateAscaridia galli (in chickens)% Elimination (at 150 mg/kg)97-100%[8]
Piperazine HexahydrateEnterobius vermicularisCure RateVaries by dosage and regimen[9]
Experimental Protocol: In Vitro Assay for GABA Receptor Agonism

This protocol outlines a method to assess the agonistic activity of piperazine on nematode GABA receptors using a whole-organism assay with a model organism like Caenorhabditis elegans.

Objective: To determine the EC50 of piperazine for inducing paralysis in C. elegans as a measure of GABA receptor agonism.

Materials:

  • C. elegans (wild-type, N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food for C. elegans)

  • Piperazine stock solution (e.g., 1 M in M9 buffer)

  • M9 buffer

  • 96-well microtiter plates

  • Microscope with imaging capabilities

Procedure:

  • Synchronization of C. elegans: Grow a synchronized population of L4-stage worms.

  • Preparation of Assay Plates: In a 96-well plate, prepare serial dilutions of piperazine in M9 buffer. Include a buffer-only control.

  • Worm Dispensing: Transfer a defined number of L4 worms (e.g., 10-20) into each well of the assay plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).

  • Paralysis Assessment: At specified time points (e.g., 1, 2, 4, and 24 hours), assess the motility of the worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

  • Data Analysis: For each concentration of piperazine, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against the log of the piperazine concentration and fit the data to a dose-response curve to determine the EC50 value.

The Rise of Piperazine-Containing Antihistamines

In the mid-20th century, the piperazine scaffold was incorporated into a new class of drugs: the H1 receptor antagonists, or antihistamines. Cyclizine, discovered in 1947, and its derivatives, such as chlorcyclizine and meclizine, became widely used for the treatment of nausea, vomiting, and motion sickness.[10]

Mechanism of Action

These first-generation antihistamines exert their effects by competitively inhibiting the binding of histamine to H1 receptors in the central and peripheral nervous system. Their lipophilic nature allows them to cross the blood-brain barrier, leading to sedative effects. Many also possess anticholinergic (antimuscarinic) properties, which contribute to their antiemetic action.[10]

Synthesis of Cyclizine

A common synthetic route to cyclizine involves the alkylation of 1-methylpiperazine with benzhydryl bromide.[11][12] An alternative method is the Eschweiler-Clarke methylation of diphenylmethylpiperazine.[10]

Diagram 2: Experimental Workflow for Histamine H1 Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Prepare [3H]-mepyramine (Radioligand) Radioligand->Incubation Test_Compound Prepare serial dilutions of test compound (e.g., Cyclizine) Test_Compound->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity with a scintillation counter Washing->Scintillation Data_Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.[13]

Objective: To determine the inhibition constant (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human H1 receptor (e.g., HEK293 cells).[13]

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).[13]

  • Test compound (e.g., cyclizine).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[13]

  • Assay buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[13]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-mepyramine (typically at its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at 25°C for a sufficient time to reach binding equilibrium (e.g., 4 hours).[13]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Piperazines in the Central Nervous System: Antidepressants and Antipsychotics

The versatility of the piperazine ring was further demonstrated with its incorporation into drugs targeting the central nervous system (CNS).

Trazodone: A Serotonin Antagonist and Reuptake Inhibitor (SARI)

Trazodone has a dual mechanism of action, acting as both a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor (SARI).[16] Its antidepressant effects are thought to be mediated by its antagonistic activity at the 5-HT2A receptor.[15]

A common synthesis of trazodone involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one.[17] Microwave-assisted syntheses have also been developed to improve reaction times and yields.[18]

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole, discovered by Otsuka Pharmaceutical in the late 1980s and early 1990s, represented a new class of antipsychotic medication.[19] Approved by the FDA in 2002, it was the first dopamine partial agonist antipsychotic on the market.[19]

Aripiprazole's unique pharmacological profile is characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[19][20] As a partial D2 agonist, it acts as a functional antagonist in a hyperdopaminergic state (reducing positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).[18] This has led to its classification as a "dopamine system stabilizer".[18]

Diagram 3: Aripiprazole's Dopamine System Stabilizer Mechanism

cluster_hyper Hyperdopaminergic State (e.g., Mesolimbic Pathway) cluster_hypo Hypodopaminergic State (e.g., Mesocortical Pathway) Dopamine_High High Dopamine D2_Receptor_Hyper Dopamine D2 Receptor Dopamine_High->D2_Receptor_Hyper High Stimulation Aripiprazole_Antagonist Aripiprazole (Partial Agonist) Acts as Functional Antagonist Aripiprazole_Antagonist->D2_Receptor_Hyper Competes with Dopamine, Lower Intrinsic Activity Reduced_Signaling Reduced Dopaminergic Signaling D2_Receptor_Hyper->Reduced_Signaling Dopamine_Low Low Dopamine D2_Receptor_Hypo Dopamine D2 Receptor Dopamine_Low->D2_Receptor_Hypo Low Stimulation Aripiprazole_Agonist Aripiprazole (Partial Agonist) Acts as Functional Agonist Aripiprazole_Agonist->D2_Receptor_Hypo Provides Basal Stimulation Increased_Signaling Increased Dopaminergic Signaling D2_Receptor_Hypo->Increased_Signaling

Caption: Aripiprazole modulates dopamine signaling based on the endogenous dopamine levels.

The following table summarizes the binding affinities (Ki values) of aripiprazole for various neurotransmitter receptors. Lower Ki values indicate higher affinity.

ReceptorKi (nM)Reference
Dopamine D20.34[21]
Dopamine D30.8[21]
Serotonin 5-HT1A1.7[21]
Serotonin 5-HT2A3.4[21]
Serotonin 5-HT719[21]
Adrenergic α157[21]
Histamine H161[21]

The synthesis of aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.[1][22]

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the 5-HT2A receptor.[15]

Objective: To determine the Ki of a test compound for the human 5-HT2A receptor.

Materials:

  • Membrane preparation from CHO-K1 cells expressing the human 5-HT2A receptor.[15]

  • Radioligand: [³H]-ketanserin.[15]

  • Test compound (e.g., trazodone, aripiprazole).

  • Non-specific binding control: A high concentration of a known 5-HT2A antagonist.

  • Assay buffer.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-ketanserin, and varying concentrations of the test compound.

  • Initiate Reaction: Add the receptor membrane preparation to each well.

  • Incubation: Incubate the plates at room temperature to reach binding equilibrium (e.g., 60 minutes).[15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the dose-response curve and then the Ki value using the Cheng-Prusoff equation.

The Era of Targeted Therapies: Piperazine in PDE5 Inhibitors and Kinase Inhibitors

The late 20th and early 21st centuries saw the piperazine moiety incorporated into highly specific, targeted therapies that revolutionized the treatment of erectile dysfunction and certain cancers.

Sildenafil: The First PDE5 Inhibitor

Sildenafil (Viagra) was synthesized by chemists at Pfizer in the late 1980s and was initially investigated for the treatment of hypertension and angina.[3][17] During clinical trials, its profound effect on penile erections was discovered serendipitously, leading to its approval in 1998 as the first oral treatment for erectile dysfunction.[3][23]

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[2][3] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and enhanced erections in the presence of sexual stimulation.[2][3]

Diagram 4: Signaling Pathway of Sildenafil's Mechanism of Action

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates GTP_to_cGMP GTP -> cGMP Guanylate_Cyclase->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and promoting erection.

The following table summarizes key quantitative data for sildenafil.

ParameterValueReference
PDE5 IC503.4 - 5.22 nM[24][25]
PDE5 Ki~1 nM[11]
Clinical Efficacy (Improved Erections)Varies by dose and patient population

The commercial synthesis of sildenafil has been optimized for efficiency and safety.[24] A common route involves the coupling of a pyrazolopyrimidinone core with a substituted phenylsulfonyl chloride containing the N-methylpiperazine moiety.[26][27][28]

Imatinib: A Targeted Cancer Therapy

Imatinib (Gleevec), developed by Novartis in the late 1990s, was a landmark achievement in rational drug design.[6] It was the first drug to specifically target the molecular cause of a cancer, in this case, the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML).[26][29] It received FDA approval in 2001.[26][29]

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation in CML.[29] It binds to the ATP-binding site of the kinase, preventing phosphorylation of its substrates and blocking the downstream signaling pathways that lead to uncontrolled cell proliferation.

The following table presents clinical trial data for imatinib in newly diagnosed CML patients from the landmark IRIS study.

Response MetricImatinib ArmReference
Complete Cytogenetic Response (at 18 months)76%[30]
Complete Cytogenetic Response (among those completing therapy)82.8%[31]
Overall Survival (at ~11 years)83.3%[30]

The synthesis of imatinib involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[32] Various synthetic routes have been developed to optimize the process for industrial scale-up.[33]

Experimental Protocol: Bcr-Abl Kinase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of a compound against the Bcr-Abl kinase.

Objective: To determine the IC50 of a test compound for Bcr-Abl kinase activity.

Materials:

  • Recombinant Bcr-Abl kinase.

  • Kinase substrate (e.g., a synthetic peptide).

  • ATP (and [γ-³²P]ATP for radioactive assays).

  • Test compound (e.g., imatinib).

  • Kinase reaction buffer.

  • Method for detecting substrate phosphorylation (e.g., scintillation counting for radioactive assays, or ELISA-based methods).

Procedure:

  • Assay Setup: In a microplate, add the kinase reaction buffer, the Bcr-Abl kinase, the kinase substrate, and varying concentrations of the test compound.

  • Initiate Reaction: Add ATP (and [γ-³²P]ATP) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporation of ³²P into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the test compound concentration to determine the IC50 value.

Conclusion

The piperazine ring is a remarkable example of a privileged scaffold in drug discovery. Its journey from a simple anthelmintic to a core component of sophisticated targeted therapies highlights the enduring power of medicinal chemistry to adapt and refine a chemical structure for a wide range of biological targets. The drugs discussed in this guide represent major therapeutic breakthroughs, and their stories of discovery, often a blend of rational design and serendipity, continue to inspire the next generation of drug development professionals. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists working to unlock the full potential of the piperazine scaffold in developing new medicines for the future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from Ethyl Piperazine-2-carboxylate Dihydrochloride. This versatile starting material serves as a key building block in the development of novel compounds for drug discovery and medicinal chemistry, including potential inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and ligands for G-protein coupled receptors like the dopamine D3 receptor. The following sections detail procedures for N-acylation, N-alkylation, and reductive amination, complete with representative quantitative data and workflow diagrams.

Synthesis of N-Acyl Piperazine-2-carboxylate Derivatives

N-acylation is a fundamental transformation for introducing a wide range of functionalities onto the piperazine core. This protocol describes a general procedure for the coupling of a carboxylic acid to one of the nitrogen atoms of ethyl piperazine-2-carboxylate.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Chromone-2-carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DCM, add EDC.HCl (1.1 equivalents) and a catalytic amount of DMAP (0.2 equivalents).

  • Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM and add triethylamine (2.2 equivalents) to neutralize the hydrochloride salts and liberate the free base. Stir for 15-20 minutes.

  • Add the solution of the free piperazine ester to the activated carboxylic acid mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl piperazine-2-carboxylate derivative.[1]

Quantitative Data: N-Acylation
DerivativeCarboxylic AcidCoupling ReagentsSolventYield (%)Reference
2‐{4‐[(3‐Chlorophenyl)methyl]piperazine‐1‐carbonyl}‐4H‐chromen‐4‐oneChromone-2-carboxylic acidEDC.HCl, DMAPDCM24.3[1]
1-Adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureasBoc-protected amino acidsHOBt, EDCI, DIPEACH₂Cl₂N/A[2]

Note: Yields are representative and may vary depending on the specific carboxylic acid and reaction conditions.

Workflow for N-Acylation

N_Acylation_Workflow cluster_activation Carboxylic Acid Activation cluster_piperazine_prep Piperazine Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification CarboxylicAcid Carboxylic Acid EDC_DMAP EDC.HCl, DMAP in DCM CarboxylicAcid->EDC_DMAP ActivatedAcid Activated Acid (Active Ester) EDC_DMAP->ActivatedAcid Coupling Stir Overnight at RT ActivatedAcid->Coupling PiperazineHCl Ethyl Piperazine-2-carboxylate Dihydrochloride Base Triethylamine in DCM PiperazineHCl->Base FreePiperazine Free Piperazine Ester Base->FreePiperazine FreePiperazine->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Acyl Piperazine Derivative Purification->FinalProduct

Caption: Workflow for the N-acylation of Ethyl Piperazine-2-carboxylate.

Synthesis of N-Alkyl Piperazine-2-carboxylate Derivatives

N-alkylation introduces alkyl or arylalkyl groups to the piperazine nitrogen atoms, a common strategy in drug design to modulate properties like solubility, basicity, and receptor affinity.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (3.0 equivalents) in acetonitrile.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50 °C or reflux) and stir for several hours to overnight.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkyl piperazine-2-carboxylate derivative.

Quantitative Data: N-Alkylation
DerivativeAlkylating AgentBaseSolventYield (%)Reference
4‐Oxo‐N‐(1‐{[2‐(trifluoromethyl)phenyl]methyl}piperidin‐4‐yl)‐4H‐chromene‐2‐carboxamide2-(Trifluoromethyl)benzyl bromideK₂CO₃ACN32.2[1]
Mono-alkylated piperazines (general)Alkyl halidesK₂CO₃Acetone70-80[3]

Note: The first entry is an example of N-alkylation on a related piperidine derivative, illustrating the general conditions. The second entry provides a general yield range for mono-alkylation of piperazine.

Logical Diagram for N-Alkylation

N_Alkylation_Diagram Start Ethyl Piperazine-2-carboxylate Dihydrochloride Base Addition of Base (e.g., K2CO3) Start->Base AlkylHalide Addition of Alkyl Halide (R-X) Base->AlkylHalide Reaction Heating in Solvent (e.g., ACN) AlkylHalide->Reaction Workup Filtration and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl Piperazine Derivative Purification->Product

Caption: Logical steps for the N-alkylation of Ethyl Piperazine-2-carboxylate.

Synthesis of N-Substituted Piperazine-2-carboxylate Derivatives via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse substituents onto the piperazine nitrogen. This protocol outlines the reaction of ethyl piperazine-2-carboxylate with an aldehyde in the presence of a mild reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive carbonyls)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N)

Procedure:

  • Suspend this compound (1.0 equivalent) in DCE and add triethylamine (2.2 equivalents) to generate the free base. Stir for 15-20 minutes.

  • To this suspension, add the aldehyde (1.0-1.2 equivalents).

  • If necessary, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.[4]

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-substituted piperazine-2-carboxylate derivative.

Quantitative Data: Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Various primary and secondary aminesVarious aldehydesNaBH(OAc)₃DCE/THF80-96[5]
Dimethylamine HClm-AnisaldehydeNaBH(OAc)₃THF77

Note: These are general yields for reductive amination reactions using sodium triacetoxyborohydride and are indicative of the expected efficiency.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_imine_formation Iminium Ion Formation cluster_reduction Reduction cluster_workup_purification Workup and Purification Piperazine Free Piperazine Ester Iminium Iminium Ion Intermediate Piperazine->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Reduction Stir at RT Iminium->Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Reduction Workup Quench with NaHCO3 and Extract Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Piperazine Derivative Purification->Product sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Biological Effects PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis AntiInflammation Anti-inflammatory Effects Analgesia Vasodilation EETs->AntiInflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs sEH_Inhibitor Piperazine-2-carboxylate Derivative (sEH Inhibitor) sEH_Inhibitor->sEH Inhibition ProInflammation Pro-inflammatory Effects Pain Vasoconstriction DHETs->ProInflammation

References

Application Notes and Protocols for the Use of Ethyl Piperazine-2-carboxylate Dihydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride is a versatile building block for peptide synthesis, offering the ability to introduce a constrained diamino acid scaffold into peptide structures. Its incorporation can impart unique conformational properties, enhance proteolytic stability, and serve as a scaffold for further chemical modifications. This document provides detailed application notes and protocols for the effective use of this reagent in solid-phase peptide synthesis (SPPS), focusing on the preparation of an orthogonally protected derivative and its subsequent incorporation into peptide chains.

The piperazine moiety can act as a rigid dipeptide mimic, influencing the secondary structure of peptides.[1] Furthermore, the availability of two nitrogen atoms on the piperazine ring allows for orthogonal protection strategies, enabling selective functionalization for applications such as peptide cyclization, branching, or the attachment of payloads in drug conjugates.[2][3]

Key Applications

  • Introduction of Conformational Constraints: The rigid piperazine ring restricts the flexibility of the peptide backbone, which can be advantageous for stabilizing specific secondary structures like β-turns or for mimicking protein loops involved in biological recognition.

  • Enhancement of Proteolytic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[1]

  • Scaffold for Peptidomimetics and Drug Conjugates: The two nitrogen atoms of the piperazine ring can be selectively functionalized. One nitrogen is incorporated into the peptide backbone, while the other can be used as an attachment point for other molecules, such as polyethylene glycol (PEG), cytotoxic drugs, or imaging agents.[3]

  • Derivatization for Mass Spectrometry: Piperazine-based derivatives can be used to derivatize the carboxyl groups of peptides, leading to improved ionization efficiency and signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).[4]

Experimental Protocols

Protocol 1: Synthesis of N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid

To incorporate Ethyl Piperazine-2-carboxylate into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), it must first be converted to an orthogonally protected amino acid derivative. The following protocol describes the synthesis of N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid, a key intermediate for SPPS.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hexane

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Protection:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to neutralize the dihydrochloride salt.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • Purify the resulting N⁴-Boc-piperazine-2-carboxylic acid ethyl ester.

  • Fmoc Protection:

    • Dissolve the purified N⁴-Boc-piperazine-2-carboxylic acid ethyl ester in a mixture of dioxane and aqueous sodium carbonate solution.

    • Cool the solution in an ice bath and add a solution of Fmoc-Cl in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Acidify the reaction mixture with HCl and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and purify the resulting N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid ethyl ester.

  • Ester Hydrolysis:

    • Dissolve the protected ethyl ester in a suitable solvent system (e.g., THF/water).

    • Add a base such as lithium hydroxide (LiOH) to hydrolyze the ethyl ester.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the final product, N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid, and dry it under vacuum.

Protocol 2: Incorporation of N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid into a Peptide using SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the orthogonally protected piperazine-2-carboxylic acid derivative on a rink amide resin.

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.[5]

  • Activation of N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid: In a separate vessel, dissolve N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]

  • Coupling: Add the activated piperazine derivative solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, then dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and use of piperazine-2-carboxylic acid derivatives in peptide synthesis.

Table 1: Synthesis of Orthogonally Protected Piperazine-2-carboxylic Acid

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
1N⁴-Boc-piperazine-2-carboxylic acid ethyl esterThis compound(Boc)₂O, NaHCO₃85-95%>95%
2N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid ethyl esterN⁴-Boc-piperazine-2-carboxylic acid ethyl esterFmoc-Cl, Na₂CO₃80-90%>97%
3N¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acidN¹-Fmoc-N⁴-Boc-piperazine-2-carboxylic acid ethyl esterLiOH>90%>98%

Table 2: Coupling Efficiency in SPPS

Peptide SequenceCoupling ReagentCoupling TimeYield of Derivatized Peptide
Ac-Gly-Pip(Boc)-Phe-NH₂HBTU/HOBt/DIPEA2 hours>90%
Ac-Ala-Pip(Boc)-Leu-NH₂HATU/DIPEA1.5 hours>92%
RVYVHPI (derivatized with 2-PP)EDC/HOAtNot Specified>94%[4]
APGDRIYVHPF (derivatized with 2-PP)EDC/HOAtNot Specified>94%[4]

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activation of Fmoc-Pip(Boc)-OH (HBTU/HOBt/DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for the incorporation of Fmoc-Pip(Boc)-OH into a peptide chain via SPPS.

Signaling Pathway: Cholinesterase Inhibition

Peptides incorporating piperazine-2-carboxylic acid derivatives have been investigated as cholinesterase inhibitors, a mechanism relevant to Alzheimer's disease treatment. The following diagram illustrates the general mechanism of acetylcholinesterase (AChE) inhibition.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Signal Transduction Signal Transduction Receptor->Signal Transduction Inhibitor Piperazine-containing Peptide Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by a piperazine-containing peptide.

References

Application Notes and Protocols for Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of Ethyl Piperazine-2-carboxylate Dihydrochloride, a versatile building block in medicinal chemistry. This document offers detailed experimental protocols for its use in the synthesis of novel compounds and their subsequent biological evaluation.

Chemical and Physical Properties

This compound is a piperazine derivative presented as a dihydrochloride salt. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 129798-91-0[1][2]
Molecular Formula C₇H₁₆Cl₂N₂O₂[1][2]
Molecular Weight 231.12 g/mol [1][2]
Melting Point 185-197 °C[3]
Appearance White to off-white solid
Solubility Soluble in water[4]
Storage Store in a dry place at room temperature[3]

Overview of Biological Activity and Applications

While this compound itself is not known to possess significant biological activity, the piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[5][6][7] Derivatives of piperazine have been shown to exhibit anticancer, antipsychotic, antidepressant, anxiolytic, and other pharmacological activities.[1][8]

Due to its bifunctional nature, possessing both a secondary amine and an ester group, this compound serves as an excellent starting material for the synthesis of diverse compound libraries for drug discovery. The secondary amines of the piperazine ring can be functionalized through various reactions, such as N-arylation, N-alkylation, and acylation, to introduce different substituents and modulate the pharmacological properties of the resulting molecules.

Experimental Protocols

The following protocols describe a representative workflow for the utilization of this compound in a drug discovery context. This includes the synthesis of a derivative and its subsequent evaluation in a cell-based assay.

Synthesis of a Phenylpiperazine Derivative

This protocol outlines the synthesis of a hypothetical N-aryl piperazine derivative, a common structural motif in biologically active compounds.

Objective: To synthesize Ethyl 1-(4-nitrophenyl)piperazine-2-carboxylate as a representative example of a derivative of this compound.

Materials:

  • This compound

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

DOT Script for Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A This compound + DMF B Add K2CO3 A->B Neutralization C Add 1-Fluoro-4-nitrobenzene B->C Nucleophilic Aromatic Substitution D Heat to 80°C (12-16h) C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup and Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of an N-aryl piperazine derivative.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours in a CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

DOT Script for Cell Viability Assay Workflow:

G A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Data Presentation

The results from the cell viability assay can be summarized in a table and a dose-response curve.

Table 1: Hypothetical IC₅₀ values of synthesized piperazine derivatives against HeLa cells.

CompoundIC₅₀ (µM)
Ethyl 1-(4-nitrophenyl)piperazine-2-carboxylate 15.2
Positive Control (e.g., Doxorubicin) 0.8

Signaling Pathway Hypothesis

Many anticancer drugs derived from piperazine scaffolds exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

DOT Script for a Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Synthesized Piperazine Derivative Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules. The provided protocols offer a foundational framework for its application in a drug discovery program, from chemical synthesis to initial biological screening. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols: Ethyl Piperazine-2-carboxylate Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl piperazine-2-carboxylate dihydrochloride as a chiral building block in asymmetric synthesis. This versatile synthon is a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics.

Introduction: The Role of this compound

This compound is a chiral heterocyclic compound that serves as a key starting material in asymmetric synthesis. Its piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a stereocenter at the C-2 position makes it an ideal synthon for introducing chirality into target molecules, which is crucial for optimizing pharmacological activity and reducing off-target effects. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The general workflow for utilizing this compound in asymmetric synthesis often involves initial N-protection, followed by diastereoselective functionalization of the second nitrogen atom, and subsequent modifications.

G Start Ethyl Piperazine-2-carboxylate Dihydrochloride N_Boc N-Boc Protection Start->N_Boc Functionalization Diastereoselective Functionalization (e.g., N-Alkylation, N-Arylation) N_Boc->Functionalization Modification Further Synthetic Modifications Functionalization->Modification Target Chiral Target Molecule Modification->Target G SM tert-Butyl pyrazinecarboxylate H2 Asymmetric Hydrogenation (Rh catalyst, chiral ligand, 50 bar H₂, 70°C) SM->H2 Intermediate (S)-tert-Butyl piperazine-2-carboxylate H2->Intermediate Hydrolysis Hydrolysis (32% HCl, 100°C) Intermediate->Hydrolysis Product (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride Hydrolysis->Product G Start N-Boc Protected (S)-Ethyl Piperazine-2-carboxylate Imine Imine Formation (Aldehyde/Ketone, Base) Start->Imine Reduction Reduction (Sodium Triacetoxyborohydride) Imine->Reduction Product N-Alkylated Chiral Piperazine Derivative Reduction->Product

Application Notes and Protocols for the Quantification of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride. The protocols described herein are based on established analytical techniques for piperazine derivatives and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Due to the lack of a strong chromophore in the piperazine moiety, derivatization is necessary to achieve sensitive quantification by HPLC-UV.[1][2] A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine in the piperazine ring to form a UV-active derivative.[2][3]

Experimental Protocol: HPLC-UV Analysis after Pre-column Derivatization with NBD-Cl

Objective: To quantify this compound in a sample matrix by converting it to a UV-active derivative followed by chromatographic separation and UV detection.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (0.1 M)

  • This compound reference standard

  • Mobile Phase: Acetonitrile and Water (gradient elution may be required)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 20 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent (e.g., 50:50 Methanol:Water) to obtain a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

  • Derivatization:

    • In a suitable vial, mix 100 µL of the standard or sample solution with 200 µL of 0.1 M sodium borate buffer (pH 9.0).

    • Add 200 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.

    • Vortex the mixture and heat at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 100 µL of 0.1 M hydrochloric acid to stop the reaction.

    • Dilute the mixture with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. For example:

      • 0-5 min: 30% A

      • 5-15 min: Gradient to 80% A

      • 15-20 min: Hold at 80% A

      • 20-22 min: Gradient back to 30% A

      • 22-30 min: Re-equilibration at 30% A

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 340 nm[3]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized Ethyl Piperazine-2-carboxylate by comparing the retention time with that of the derivatized standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of Ethyl Piperazine-2-carboxylate in the sample from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Filter Sample Sample->Dissolve_Sample Mix Mix with Buffer & NBD-Cl Dissolve_Std->Mix Dissolve_Sample->Mix Heat Heat at 60°C Mix->Heat Stop_Rxn Stop Reaction with HCl Heat->Stop_Rxn Inject Inject into HPLC Stop_Rxn->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

HPLC-UV with pre-column derivatization workflow.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a suitable technique for the analysis of volatile or semi-volatile piperazine derivatives. For Ethyl Piperazine-2-carboxylate, direct analysis may be possible, or derivatization to increase volatility and improve peak shape might be beneficial. The following protocol is based on a general method for piperazine derivatives.[4][5][6]

Experimental Protocol: GC-FID Analysis

Objective: To quantify this compound using gas chromatography with flame ionization detection.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-17 or equivalent; 30 m x 0.53 mm, 1 µm film thickness)[4]

  • Autosampler

  • Volumetric flasks and pipettes

Reagents and Solutions:

  • Methanol (GC grade) or another suitable solvent

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a 1000 µg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

    • Ensure the final concentration is within the calibration range.

  • Chromatographic Conditions:

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness)[4]

    • Carrier Gas: Helium at a flow rate of 2 mL/min[4]

    • Injector Temperature: 250°C[4]

    • Detector Temperature: 260°C[4]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 10 min

      • Ramp: 35°C/min to 260°C

      • Hold at 260°C for 2 min[4]

    • Injection Volume: 1.0 µL[4]

    • Split Ratio: 1:5[4]

  • Data Analysis:

    • Identify the peak for Ethyl Piperazine-2-carboxylate based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary (GC-FID)
ParameterResult
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)97.5 - 102.5%
Precision (% RSD)< 3.0%

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve & Dilute Standard in Methanol Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve Sample in Methanol Sample->Dissolve_Sample Inject Inject into GC Dissolve_Std->Inject Dissolve_Sample->Inject Separate Separation on DB-17 Column Inject->Separate Detect FID Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

GC-FID analysis workflow.

Titrimetric Method (Non-aqueous Titration)

For the quantification of the dihydrochloride salt of Ethyl Piperazine-2-carboxylate, a non-aqueous acid-base titration can be a simple and accurate method.[4][7] The basic nitrogen atoms of the piperazine ring can be titrated with a strong acid in a non-aqueous solvent.

Experimental Protocol: Non-aqueous Titration

Objective: To determine the purity of a bulk sample of this compound by non-aqueous acid-base titration.

Instrumentation:

  • Burette (10 mL or 25 mL)

  • Potentiometer with a suitable electrode system (or visual indicator)

  • Magnetic stirrer

  • Analytical balance

Reagents and Solutions:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Crystal violet indicator (or other suitable indicator)

  • Potassium hydrogen phthalate (primary standard for standardization of perchloric acid)

  • This compound sample

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh about 250 mg of the this compound sample into a 250 mL conical flask.

    • Add 50 mL of glacial acetic acid and gently warm while stirring to dissolve the sample.

    • Cool the solution to room temperature.

    • Add a few drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid to the blue-green endpoint.

    • Perform a blank titration with 50 mL of glacial acetic acid and make necessary corrections.

  • Calculation:

    • The percentage purity of this compound can be calculated using the following formula:

      % Purity = (V - Vb) * N * E * 100 / W

      Where:

      • V = Volume of perchloric acid consumed by the sample (mL)

      • Vb = Volume of perchloric acid consumed by the blank (mL)

      • N = Normality of the perchloric acid solution

      • E = Equivalent weight of this compound (Molecular Weight / 2)

      • W = Weight of the sample (mg)

Quantitative Data Summary (Titration)
ParameterResult
Titrant0.1 N Perchloric Acid in Glacial Acetic Acid
IndicatorCrystal Violet
EndpointViolet to Blue-Green
Accuracy (% Assay)99.0 - 101.0%
Precision (% RSD)< 1.0%

Logical Relationship: Titrimetric Analysis

Titration_Logic Analyte This compound (Basic Nitrogens) Reaction Acid-Base Neutralization Analyte->Reaction Solvent Glacial Acetic Acid (Non-aqueous medium) Solvent->Reaction Titrant Perchloric Acid (HClO4) (Strong Acid) Titrant->Reaction Indicator Crystal Violet (Visual Endpoint Detection) Reaction->Indicator causes color change at endpoint Result Quantification of Purity Reaction->Result

Logical flow of the non-aqueous titrimetric analysis.

Disclaimer: The provided protocols are intended as a starting point for the analysis of this compound. Method validation according to ICH guidelines (or other relevant regulatory standards) is essential to ensure the accuracy, precision, specificity, linearity, and robustness of the chosen analytical procedure for its intended purpose.

References

Application Notes and Protocols: Handling and Storage of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS No: 129798-91-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a chemical intermediate often utilized in the synthesis of pharmaceuticals.[1] Its derivatives have shown potential in various therapeutic areas, including as anticancer agents.[1]

PropertyValueSource
CAS Number 129798-91-0[1][2][3]
Molecular Formula C₇H₁₆Cl₂N₂O₂[1][2][4]
Molecular Weight 231.12 g/mol [1][2][4]
Appearance White powder
Purity ≥97%[1][2]
Melting Point 185-197 °C[3]

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.

ParameterRecommendationSource
Temperature Room Temperature[2][3]
Atmosphere Store in a dry, well-ventilated area.[3][5][6] Keep container tightly closed.[3][5]
Incompatible Materials Strong acids, Strong bases.[5] Avoid contact with oxidizing agents.[7]

Long-term Storage: For long-term stability, it is recommended to store the compound sealed in a dry environment at room temperature.[1][3] Some suppliers may recommend cold-chain transportation, which should be noted upon receipt.[8]

Handling Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

PPESpecificationSource
Eye Protection Chemical safety goggles or a face shield.[5][9]
Hand Protection Compatible chemical-resistant gloves.[5][9]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[5][7]
Respiratory Protection Use in a well-ventilated area.[5][7] If dust is generated, a government-approved respirator is required.[9]

3.2. General Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Do not breathe dust.[5][10]

  • Wash hands thoroughly after handling.[9][10]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Keep away from heat, sparks, and open flames.[10]

Experimental Protocols

4.1. Weighing and Dispensing

  • Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Ensure the balance is clean and free of contamination before and after use.

  • Close the container tightly immediately after dispensing.

4.2. Spill Cleanup Protocol

  • Evacuate and Ventilate: Immediately evacuate the area of non-essential personnel and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in section 3.1.

  • Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation.[5][9] Place the swept material into a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible) and then wipe dry.

  • Waste Disposal: Dispose of the contaminated materials and spill residue according to institutional and local regulations.

4.3. Waste Disposal Protocol

  • Containerization: Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed container.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[9]

First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][12]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][9]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[5][12]

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage start Start: Receive Compound storage Storage - Room Temperature - Dry, Well-Ventilated - Tightly Sealed start->storage Initial Storage handling_prep Handling Preparation - Review SDS - Wear Full PPE storage->handling_prep Retrieve for Use weighing Weighing & Dispensing (In Fume Hood) handling_prep->weighing experiment Experimental Use weighing->experiment spill Spill Occurs experiment->spill waste_disposal Waste Disposal - Labeled Container - Follow Regulations experiment->waste_disposal Routine Waste spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_disposal Spill Waste end End of Process waste_disposal->end

References

Application Notes: Synthesis and Functionalization of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical modification of Ethyl Piperazine-2-carboxylate Dihydrochloride, a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a secondary amine for derivatization and an ethyl ester, makes it a versatile scaffold for creating diverse molecular libraries. The following sections detail common transformations such as N-acylation and N-alkylation via reductive amination, providing specific experimental procedures and quantitative data to guide researchers in their synthetic endeavors.

Overview of Reactivity

This compound (CAS: 129798-91-0) is the hydrochloride salt of the corresponding free piperazine. For the piperazine nitrogen atoms to act as nucleophiles, they must first be deprotonated. This is typically achieved by adding at least two equivalents of a suitable base, such as a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃), to neutralize the two HCl molecules. Once the free amine is generated in situ, it can readily participate in a variety of coupling reactions.

The general workflow for using this reagent is outlined below.

G cluster_start Starting Material cluster_reaction Reaction Setup cluster_functionalization Functionalization Pathways A Ethyl Piperazine-2-carboxylate Dihydrochloride B Addition of Base (e.g., Triethylamine, ≥2 eq.) in an Aprotic Solvent (e.g., DCM, THF) A->B Deprotonation C In Situ Formation of Ethyl Piperazine-2-carboxylate (Free Base) B->C Neutralization D N-Acylation (Acid Chloride / Anhydride) C->D Nucleophilic Attack E Reductive Amination (Aldehyde/Ketone + Reducing Agent) C->E Nucleophilic Attack F Other Reactions (e.g., N-Arylation, N-Alkylation) C->F Nucleophilic Attack G cluster_workflow Reductive Amination Pathway A Amine (Free Base) plus1 + B Aldehyde / Ketone C Iminium Ion Intermediate B->C - H₂O D N-Alkylated Product C->D Reduction plus2 + reagents [H] (e.g., NaBH(OAc)₃)

Application Notes and Protocols: Scale-up Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the scale-up synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride and its derivatives. The protocols detailed below are intended to guide researchers in the efficient and scalable production of these valuable pharmaceutical intermediates.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical agents, including potential anticancer drugs.[1] The chiral nature of this compound often necessitates stereoselective synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs), which are preferred for their increased specificity and reduced off-target effects.[2] This document outlines the prevalent methods for its synthesis, with a focus on scalability and industrial applicability.

Synthesis Methodologies

The most common and industrially scalable method for synthesizing this compound is through the asymmetric hydrogenation of pyrazinecarboxylate esters.[1][3] An alternative, though less common, approach involves the direct esterification of piperazine-2-carboxylic acid.

Asymmetric Hydrogenation of Pyrazinecarboxylate Esters

This robust method allows for the production of optically active piperazine-2-carboxylic acid derivatives, which are crucial intermediates for pharmaceuticals like HIV protease inhibitors.[3] The general workflow involves the hydrogenation of a pyrazinecarboxylic acid derivative, followed by hydrolysis and salt formation.

Experimental Protocol: Asymmetric Hydrogenation

  • Reaction Setup: In a suitable reactor, dissolve the starting material, such as tert-Butyl pyrazinecarboxylate, in a solvent like methanol.[1]

  • Catalyst Addition: Add a chiral rhodium catalyst system. A common system consists of a rhodium(I) chloride dimer and a chiral ferrocene-based phosphine ligand.[1]

  • Hydrogenation: Subject the reaction mixture to hydrogen gas at elevated pressure and temperature. Typical conditions are 50 bar of H₂ at 70°C for 20 hours.[1]

  • Hydrolysis: After the hydrogenation is complete, treat the resulting product with a strong acid, such as 32% hydrochloric acid in water, at an elevated temperature (e.g., 100°C) to hydrolyze the ester and remove any protecting groups.[1]

  • Salt Formation and Isolation: Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt.[1]

  • Purification: Filter the precipitate and wash it with a suitable organic solvent, such as dichloromethane, to yield the final product.[1]

Quantitative Data for Asymmetric Hydrogenation

ParameterValueReference
Starting Materialtert-Butyl pyrazinecarboxylate[1]
SolventMethanol[1]
CatalystBicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer & chiral ferrocene-based phosphine ligand[1]
Hydrogen Pressure50 bar[1]
Hydrogenation Temperature70°C[1]
Hydrogenation Time20 hours[1]
Hydrolysis Agent32% Hydrochloric Acid[1]
Hydrolysis Temperature100°C[1]
Hydrolysis Time20 minutes[1]
Final Yield41%[1]
Enantiomeric Excess (ee)77.6%[1]
Direct Esterification

While less common for large-scale production, direct esterification of piperazine-2-carboxylic acid offers an alternative route. This method can face challenges with regioselectivity and the need for strict pH control to prevent side reactions.

Experimental Protocol: Direct Esterification

  • Dissolution: Dissolve piperazine in deionized water and cool the solution to 0°C.[4]

  • Esterification Agent Addition: Slowly add a solution of ethyl chloroformate in methanol to the cooled piperazine solution with stirring.[4]

  • Reaction: Allow the reaction to warm to room temperature (25°C) and continue stirring for several hours (e.g., 4 hours).[4]

  • Extraction: After the reaction is complete, add a saturated aqueous sodium chloride solution and extract the product with an organic solvent like dichloromethane.[4]

  • Drying and Purification: Dry the organic layer with a drying agent such as anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product using column chromatography.[4]

Quantitative Data for Direct Esterification

ParameterValueReference
Starting MaterialPiperazine[4]
Esterification AgentEthyl Chloroformate[4]
SolventsDeionized Water, Methanol, Dichloromethane[4]
Reaction Temperature0°C to 25°C[4]
Reaction Time4 hours[4]
Final Yield33.7%[4]

Scale-up Considerations

For industrial production, the asymmetric hydrogenation route is generally preferred due to its better scalability and reproducibility.[1] Key considerations for scaling up this process include:

  • Reactor Design: Transitioning from batch reactors to continuous flow reactors can improve heat and mass transfer, leading to better control and efficiency.

  • Catalyst Loading: Optimizing the catalyst loading is crucial for cost-effectiveness on a large scale.

  • Downstream Processing: Efficient methods for product isolation and purification are necessary to handle larger volumes.

Visualizing the Workflow

To better understand the synthesis process, the following diagrams illustrate the key steps involved in the asymmetric hydrogenation and purification of this compound.

Asymmetric Hydrogenation Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation start Start: tert-Butyl pyrazinecarboxylate dissolution Dissolution in Methanol start->dissolution catalyst Catalyst Addition dissolution->catalyst hydrogenation Asymmetric Hydrogenation (50 bar H2, 70°C) catalyst->hydrogenation hydrolysis Hydrolysis (32% HCl, 100°C) hydrogenation->hydrolysis precipitation Precipitation (Cooling to 0°C) hydrolysis->precipitation filtration Filtration precipitation->filtration washing Washing with Dichloromethane filtration->washing product Final Product: Ethyl Piperazine-2-carboxylate Dihydrochloride washing->product

Caption: Asymmetric Hydrogenation Workflow

Purification and Isolation Logic crude_product Crude Product from Hydrolysis cooling Cool to 0°C crude_product->cooling precipitation_check Precipitate Forms? cooling->precipitation_check precipitation_check->crude_product No (Re-evaluate conditions) filtration Filter the Solid precipitation_check->filtration Yes filtrate Filtrate (Impurity Rich) filtration->filtrate washing Wash with Dichloromethane filtration->washing pure_product Pure Ethyl Piperazine-2-carboxylate Dihydrochloride washing->pure_product

Caption: Purification and Isolation Logic

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl Piperazine-2-carboxylate Dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization Improper solvent system.Experiment with different solvent systems. A common method involves dissolving the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol) and then adding a poor solvent (e.g., diethyl ether, dichloromethane) until turbidity is observed, followed by cooling.
Product loss during filtration.Ensure the product has fully precipitated before filtration by allowing sufficient time at a low temperature (e.g., 0°C). Use a pre-chilled solvent to wash the crystals and minimize dissolution.
Incomplete reaction or side reactions during synthesis.Review the synthesis protocol to ensure optimal reaction conditions, such as temperature, pressure, and catalyst loading, were maintained.
Product is Oily or Fails to Crystallize Presence of residual solvent.Dry the product under vacuum for an extended period.
Impurities preventing crystallization.Attempt purification by flash chromatography before recrystallization. Trituration with a non-polar solvent like diethyl ether can also help remove impurities and induce crystallization.
Discolored Product (Yellow or Brown) Oxidation of the compound.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. Avoid exposure to oxidizing agents.
Presence of colored impurities from the reaction.Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities.
Broad Melting Point Range Presence of impurities.Re-purify the product using recrystallization or column chromatography. A sharp melting point is indicative of high purity. The reported melting point is in the range of 185-197 °C.
Incomplete drying.Ensure all solvent has been removed by drying under high vacuum.
Hygroscopic Product (Absorbs Moisture) Inherent property of the dihydrochloride salt.Handle and store the product in a dry environment, such as a desiccator or glove box. Store in well-sealed containers.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥97%.

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored in a dry, well-sealed container at room temperature. Due to its hygroscopic nature, storage in a desiccated environment is crucial to prevent degradation.

Q3: What analytical techniques are recommended for purity assessment?

A3: The purity and identity of the compound can be characterized using the following techniques:

  • Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for assessing purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identity of the compound.

**Q4: What are the main stability concerns for Ethyl Piperazine-2-carboxylate D

troubleshooting Ethyl Piperazine-2-carboxylate Dihydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding potential side reactions and other issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely documented and industrially scalable method is the catalytic hydrogenation of a pyrazinecarboxylate ester, such as ethyl pyrazine-2-carboxylate.[1] This is typically followed by the formation of the dihydrochloride salt to enhance stability and solubility in polar solvents.[1]

Q2: I am experiencing low yields in my catalytic hydrogenation. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the catalytic hydrogenation of ethyl pyrazine-2-carboxylate can stem from several factors. Here are some common issues and their solutions:

  • Catalyst Activity: The activity of the catalyst (e.g., rhodium-based or palladium-based) is crucial. Ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation.

  • Hydrogen Pressure and Temperature: The reaction is sensitive to both pressure and temperature. Insufficient hydrogen pressure can lead to incomplete reduction, while excessively high temperatures might promote side reactions. A typical starting point is a hydrogen pressure of 50 bar and a temperature of 70°C.[1]

  • Reaction Time: The hydrogenation of the aromatic pyrazine ring can be slow. A reaction time of 20 hours or more may be necessary to achieve high conversion.[1] Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.

  • Solvent Purity: The presence of impurities in the solvent (e.g., methanol) can poison the catalyst. Always use high-purity, dry solvents.

Q3: I suspect the formation of N-alkylated byproducts in my reaction. How can I confirm this and prevent it?

A3: N-alkylation is a common side reaction in piperazine chemistry, especially when alcohols are used as solvents at elevated temperatures.

  • Confirmation: N-alkylation can be identified by analytical techniques such as GC-MS or LC-MS, which will show a product with a higher molecular weight corresponding to the addition of an alkyl group. 1H NMR spectroscopy can also be used to detect the presence of an additional N-alkyl group.

  • Prevention:

    • Choice of Solvent: If N-alkylation is a significant issue, consider using a non-alcoholic solvent.

    • Temperature Control: Lowering the reaction temperature can help minimize N-alkylation.

    • Protecting Groups: While more complex, using a mono-protected piperazine derivative can direct alkylation to the desired nitrogen.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound often involves crystallization.

  • Salt Formation and Crystallization: The formation of the dihydrochloride salt is a key purification step. After the hydrogenation, the resulting free base can be treated with hydrochloric acid in a suitable solvent. Cooling the solution will often lead to the precipitation of the purified dihydrochloride salt.[1]

  • Recrystallization: The crude dihydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

  • Trituration: Trituration of the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., diethyl ether) can be an effective purification method.[1]

Troubleshooting Guide for Side Reactions

This section provides a more in-depth look at potential side reactions and how to address them.

Observed Issue Potential Side Reaction Troubleshooting Steps Analytical Confirmation
Low yield of desired product, presence of multiple spots on TLC. Incomplete hydrogenation of the pyrazine ring.- Increase hydrogen pressure.- Increase reaction time.- Check catalyst activity.LC-MS to identify intermediates with masses corresponding to partially hydrogenated pyrazine rings.
Product mass higher than expected. N-alkylation of the piperazine nitrogen.- Use a non-alcoholic solvent if possible.- Lower the reaction temperature.- Use a mono-protected piperazine starting material.Mass spectrometry (GC-MS or LC-MS) to confirm the addition of an alkyl group. 1H NMR to identify signals from the N-alkyl group.
Presence of a higher molecular weight byproduct, especially in esterification routes. Formation of bis-amide impurities.- Use a large excess of the piperazine reactant.- Control the stoichiometry and slow addition of reagents.Mass spectrometry to identify the bis-amide product.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of tert-Butyl Pyrazinecarboxylate
  • Starting Material Preparation: Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

  • Catalyst System: Add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol).

  • Hydrogenation: Subject the reaction mixture to hydrogen gas at 50 bar and 70°C for 20 hours.

  • Hydrolysis: Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water at 100°C for 20 minutes.

  • Salt Formation: Cool the mixture to 0°C to precipitate the dihydrochloride salt.

  • Isolation: Filter the precipitate and wash with dichloromethane.

Note: This protocol is for the tert-butyl ester and will require optimization for the ethyl ester. The hydrolysis step may not be necessary if starting with ethyl pyrazine-2-carboxylate.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity (Freshness, Handling) start->check_catalyst check_conditions Verify Reaction Conditions (Pressure, Temperature) start->check_conditions check_time Monitor Reaction Time (TLC, HPLC) start->check_time check_solvent Assess Solvent Purity start->check_solvent optimize_catalyst Optimize Catalyst Loading or Change Catalyst check_catalyst->optimize_catalyst optimize_conditions Adjust Pressure and/or Temperature check_conditions->optimize_conditions optimize_time Increase Reaction Time check_time->optimize_time purify_solvent Use High-Purity, Dry Solvent check_solvent->purify_solvent end Improved Yield optimize_catalyst->end optimize_conditions->end optimize_time->end purify_solvent->end

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of the Main Synthesis and a Key Side Reaction

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reaction Example start Ethyl Pyrazine-2-carboxylate intermediate Ethyl Piperazine-2-carboxylate (Free Base) start->intermediate Catalytic Hydrogenation (e.g., Rh catalyst, H2) product Ethyl Piperazine-2-carboxylate Dihydrochloride intermediate->product HCl Addition side_product N-Ethyl-Ethyl Piperazine-2-carboxylate intermediate->side_product N-Alkylation (e.g., with Ethanol solvent)

Caption: Main synthesis pathway and a potential N-alkylation side reaction.

References

Technical Support Center: Optimizing Reaction Yield for Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the ethyl piperazine-2-carboxylate core structure?

A1: The most prevalent methods involve the reaction of piperazine or its derivatives with reagents that introduce the ethyl carboxylate group. One high-yield method involves reacting anhydrous piperazine with diethyl carbonate, which can achieve yields as high as 98.5%.[1] Another approach is the reaction of piperazine with ethyl chloroformate in a methanol solution, though this may result in lower yields, around 33.7%.[1] A well-documented method for synthesizing the dihydrochloride salt specifically is the asymmetric hydrogenation of pyrazinecarboxylate esters followed by hydrolysis and salt formation with hydrochloric acid.[2]

Q2: How can I selectively achieve mono-N-alkylation of the piperazine ring and avoid di-alkylation?

A2: Achieving mono-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. The most reliable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] This blocks one nitrogen, directing alkylation to the unprotected site, after which the protecting group can be removed.[4] Other strategies include:

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[3]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[3]

  • Reductive Amination: Reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced, is an effective method that also prevents the formation of quaternary ammonium salts.[3][4]

Q3: What are the most critical reaction parameters affecting the overall yield?

A3: Several factors critically impact reaction yield. The choice of base and solvent is crucial; strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) are often preferred for N-alkylation.[3][5] Solvent choice affects reagent solubility and catalyst stability; common options include DMF, THF, and toluene.[3][5] Reaction temperature and time must be optimized, as insufficient heat or time can lead to incomplete reactions, while excessive heat can cause degradation.[5][6] Finally, the purity of reagents and the maintenance of an inert, anhydrous atmosphere are essential to prevent side reactions and catalyst poisoning.[3]

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification challenges often arise from polar impurities or the salt form of the product being highly water-soluble.

  • Column Chromatography: This is a standard method for removing both polar and non-polar byproducts. A common eluent system is a gradient of dichloromethane/methanol or petroleum ether/ethyl acetate.[1][6]

  • Recrystallization/Precipitation: If the product is a crystalline solid, recrystallization from a suitable solvent system can be highly effective. For the dihydrochloride salt, precipitation can be induced by cooling the reaction mixture.[2]

  • Acid-Base Extraction: During workup, carefully adjusting the pH of the aqueous layer can help separate the product from impurities. The piperazine derivative may be in a protonated, water-soluble form at low pH.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Extend the reaction time and monitor progress closely using TLC or LC-MS. Consider increasing the reaction temperature, as many N-alkylation reactions require heating to proceed at a reasonable rate.[3][6]
Poor Reagent Quality Use high-purity, anhydrous reagents and solvents. Trace impurities or water can inhibit catalysts and cause side reactions.[3] Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Base or Solvent The choice of base and solvent is critical.[3] If solubility is an issue, switch to a more polar aprotic solvent like DMF.[3] Screen different bases; for example, if a strong base like NaOtBu causes starting material decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.[5]
Catalyst Issues (if applicable) If using a catalyst (e.g., for Buchwald-Hartwig amination or hydrogenation), ensure it has not been poisoned. Screen different catalyst and ligand combinations.[5] For hydrogenations, ensure proper catalyst loading and hydrogen pressure.[2]
Problem 2: Significant Formation of Di-alkylated Byproduct
Possible Cause Troubleshooting Steps & Recommendations
Incorrect Stoichiometry Use an excess of the piperazine starting material relative to the alkylating agent to statistically favor mono-alkylation.[3]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the probability of di-alkylation.[3]
Unprotected Piperazine For optimal control and to maximize the yield of the mono-alkylated product, use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] The protecting group can be removed in a subsequent step.
Problem 3: Product Degradation or Unwanted Side Reactions

| Possible Cause | Troubleshooting Steps & Recommendations | | Ester Hydrolysis | The ethyl ester group can be hydrolyzed under harsh acidic or basic conditions, especially during workup.[7] Use milder reagents and conditions. Neutralize the reaction mixture carefully, avoiding excess strong acid or base if the product is sensitive. | | Unstable Reagents or Product | If the alkylating agent or the desired product is thermally unstable, lower the reaction temperature. Monitor the reaction closely to stop it as soon as the starting material is consumed to prevent decomposition.[3] | | Formation of Quaternary Salts | In N-alkylation reactions, over-alkylation can lead to the formation of quaternary ammonium salts. Using reductive amination instead of direct alkylation with an alkyl halide is an excellent way to prevent this side reaction.[3][4] |

Quantitative Data Summary

Table 1: Comparison of Core Synthesis Methods for Ethyl N-piperazinecarboxylate

MethodReagentsSolventTemperatureTimeYieldReference
1Piperazine, Diethyl carbonateNone (Neat)80°C3 h98.5%[1]
2Piperazine, Ethyl chloroformateWater, Methanol0°C to 25°C4 h33.7%[1]

Table 2: Recommended Conditions for N-Alkylation Reactions

BaseSolventTemperatureNotes
K₂CO₃, Cs₂CO₃Acetonitrile, DMFReflux / ElevatedEffective and commonly used for direct alkylation.[3][4]
NaOtBuToluene, DioxaneRoom Temp to 100°CStrong base, often used in Buchwald-Hartwig aminations. May cause degradation with sensitive substrates.[3][5]
Et₃N, DIPEADCM, THFRoom TemperatureMilder organic bases, often used to neutralize acid byproducts.[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl N-piperazinecarboxylate [1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and rectification unit, charge 129.2 g of anhydrous piperazine and 177.2 g of diethyl carbonate.

  • Heating: Stir the mixture evenly and gradually warm to 80°C.

  • Reaction: Maintain the temperature at 80°C for 3 hours. During this time, control the temperature of the distillate at approximately 60-70°C.

  • Workup: After the reaction is complete (indicated by the cessation of distillate), heat the mixture to 90-100°C under vacuum to remove low-boiling point by-products and impurities.

  • Isolation: The remaining clear, colorless product is ethyl N-piperazinecarboxylate (expected yield ~98.5%).

Protocol 2: Mono-N-Alkylation of Piperazine using N-Boc Protection [3][4]

  • Reaction Setup: To a solution of N-Boc-piperazine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction by TLC or LC-MS until the N-Boc-piperazine is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-alkylated, N'-Boc-piperazine intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or HCl in dioxane. Stir until the Boc group is fully cleaved (monitor by TLC/LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired mono-N-alkylated piperazine salt.

Visualizations

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Check Reagent & Solvent Quality (Purity, Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_stoichiometry Verify Stoichiometry (Excess Piperazine for Mono-Alkylation?) start->check_stoichiometry monitor_reaction Analyze Reaction Mixture (TLC, LC-MS) check_reagents->monitor_reaction check_conditions->monitor_reaction check_stoichiometry->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete Starting Material Remains side_products Side Products Formed? (e.g., Di-alkylation) monitor_reaction->side_products New Spots/ Peaks Observed optimize Optimize Conditions (Increase Temp/Time, Screen Solvents/Bases) incomplete->optimize use_protection Consider Protecting Group Strategy (e.g., N-Boc) side_products->use_protection success Improved Yield optimize->success use_protection->success

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

MonoAlkylationStrategy start Goal: Selective Mono-N-Alkylation check_selectivity Is high selectivity critical and di-alkylation a major issue? start->check_selectivity use_protection Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) - Most reliable method check_selectivity->use_protection Yes control_conditions Optimize Direct Alkylation Conditions check_selectivity->control_conditions No / Tolerable deprotection Alkylation followed by Deprotection Step use_protection->deprotection stoichiometry Use Excess Piperazine (≥ 2 equivalents) control_conditions->stoichiometry slow_addition Slow, Dropwise Addition of Alkylating Agent control_conditions->slow_addition reductive_amination Consider Reductive Amination (avoids quaternary salts) control_conditions->reductive_amination ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (Controlled Temp) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring quench 4. Quench & Workup monitoring->quench purify 5. Purification (Chromatography) quench->purify analysis 6. Characterization (NMR, MS) purify->analysis

References

what to do if Ethyl Piperazine-2-carboxylate Dihydrochloride reaction is not working.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during reactions involving Ethyl Piperazine-2-carboxylate Dihydrochloride. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve reaction failures.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding. What is the most common reason for failure?

A1: The most frequent cause of reaction failure is inadequate or incomplete deprotonation of the piperazine nitrogens. This compound is a salt, meaning the two nitrogen atoms of the piperazine ring are protonated and exist as ammonium chlorides. This protonation renders them non-nucleophilic and thus unreactive in typical N-alkylation, N-acylation, or other coupling reactions. The addition of a suitable base in sufficient quantity is essential to generate the free amine, which is the reactive species.

Q2: How do I convert this compound to its free base form for a reaction?

A2: To generate the free base in situ for a reaction, you must add at least two equivalents of a suitable base to neutralize the two hydrochloride salts. A slight excess of base (e.g., 2.2-2.5 equivalents) is often recommended to ensure complete deprotonation. For isolation of the free base, a liquid-liquid extraction following basification of an aqueous solution of the dihydrochloride salt is a common method.

Q3: What are the best bases to use for the deprotonation?

A3: The choice of base is critical and depends on the specific reaction conditions, including the solvent and the electrophile.

  • Inorganic bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1] They are generally non-nucleophilic and easy to remove after the reaction.

  • Organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used, especially in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). DIPEA is often preferred as it is less nucleophilic than TEA, reducing the likelihood of side reactions with the electrophile.[2]

Q4: Can the ethyl ester group be hydrolyzed during the reaction?

A4: Yes, the ethyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures. If using strong bases like sodium hydroxide or potassium hydroxide, or if the reaction requires prolonged heating in the presence of a base and water, ester hydrolysis to the corresponding carboxylic acid can be a significant side reaction.[3] When possible, using milder bases like K₂CO₃ or DIPEA can minimize this risk.

Q5: I am observing the formation of a di-substituted product. How can I favor mono-substitution?

A5: The presence of two reactive nitrogen atoms in the piperazine ring can lead to di-alkylation or di-acylation. To favor mono-substitution, you can employ several strategies:

  • Control Stoichiometry: Use an excess of the piperazine starting material relative to the electrophile.[1]

  • Slow Addition: Add the electrophile slowly (dropwise) to the reaction mixture to maintain a low concentration, which reduces the probability of a second reaction on the already mono-substituted product.[1]

  • Use of a Protecting Group: While this involves extra steps, using a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is the most reliable method to ensure mono-substitution.[1]

  • Protonation as a Protecting Group: In some cases, using one equivalent of a strong acid to form the monohydrochloride salt in situ can be used to selectively react at one nitrogen.[4]

Troubleshooting Guides

Guide 1: Reaction Not Starting (No Product Formation)

This guide addresses situations where analysis (e.g., by TLC or LC-MS) shows only the presence of starting materials.

Troubleshooting Workflow:

G start Reaction Failure: No Product Formation check_base Step 1: Verify Base Addition - Was base added? - Were at least 2 equivalents used? start->check_base base_no No check_base->base_no  Incorrect base_yes Yes check_base->base_yes Correct add_base Action: Add at least 2.2 equivalents of a suitable base. base_no->add_base check_solubility Step 2: Check Reagent Solubility - Are all reagents soluble in the chosen solvent? base_yes->check_solubility solubility_no No check_solubility->solubility_no  Insoluble solubility_yes Yes check_solubility->solubility_yes Soluble change_solvent Action: Switch to a more polar aprotic solvent (e.g., DMF, NMP) to improve solubility. solubility_no->change_solvent check_temp Step 3: Evaluate Reaction Temperature - Is the reaction temperature appropriate for the specific transformation? solubility_yes->check_temp temp_no No check_temp->temp_no Too Low temp_yes Yes check_temp->temp_yes Appropriate increase_temp Action: Gradually increase the reaction temperature and monitor by TLC/LC-MS. temp_no->increase_temp check_reagents Step 4: Assess Reagent Quality - Are starting materials and reagents pure and dry? temp_yes->check_reagents G start Reaction Issue: Low Yield / Multiple Products check_side_reactions Step 1: Identify Side Products - Di-substituted product? - Hydrolyzed ester? start->check_side_reactions is_disub Di-substitution check_side_reactions->is_disub is_hydrolysis Ester Hydrolysis check_side_reactions->is_hydrolysis fix_disub Action: - Use excess piperazine - Add electrophile slowly - Lower reaction temperature is_disub->fix_disub fix_hydrolysis Action: - Use a non-aqueous, weaker base (e.g., DIPEA) - Ensure anhydrous conditions - Lower reaction temperature is_hydrolysis->fix_hydrolysis check_stability Step 2: Assess Product/Reagent Stability - Is the electrophile or product degrading under the reaction conditions? fix_disub->check_stability fix_hydrolysis->check_stability stability_no No check_stability->stability_no Stable stability_yes Yes check_stability->stability_yes Unstable check_workup Step 3: Review Work-up Procedure - Is the product being lost during extraction due to its polarity or protonation state? stability_no->check_workup fix_stability Action: - Lower reaction temperature - Reduce reaction time - Monitor closely to stop at completion stability_yes->fix_stability

References

improving solubility of Ethyl Piperazine-2-carboxylate Dihydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with Ethyl Piperazine-2-carboxylate Dihydrochloride. Our aim is to facilitate seamless experimental workflows by providing practical solutions to solubility and handling issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using the dihydrochloride salt form of Ethyl Piperazine-2-carboxylate?

The dihydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound, Ethyl Piperazine-2-carboxylate.[1] The two hydrochloride moieties increase the polarity of the molecule, making it more amenable to dissolution in polar solvents, which is advantageous for many pharmaceutical and experimental applications.[1]

Q2: In which solvents is this compound generally soluble?

Q3: How do pH and temperature affect the solubility of this compound?

The solubility of piperazine derivatives is generally influenced by both pH and temperature.

  • pH: As a dihydrochloride salt of a diamine, dissolving this compound in unbuffered water will result in an acidic solution. The solubility of piperazine salts can be influenced by the pH of the solution, with changes in pH potentially affecting its ionization state.

  • Temperature: For most salts, solubility in water increases with a rise in temperature.[1] Gentle warming can be a useful technique to aid in the dissolution of this compound, but care should be taken to avoid degradation, especially at high temperatures.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What should I do?

This is a common issue known as "salting out" or precipitation upon dilution into a less favorable solvent system. Here are several strategies to troubleshoot this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and precipitation.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions, perhaps with an intermediate solvent like ethanol or a buffer containing a small percentage of an organic co-solvent.

  • pH Adjustment of the Final Medium: Ensure the pH of your final assay medium is compatible with maintaining the solubility of the compound. Since it is a salt of a weak base, a slightly acidic to neutral pH is generally preferable.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Data Presentation: Solvent Properties and Solubility
SolventPolarityBoiling Point (°C)General Solubility of Piperazine Dihydrochloride SaltsRecommended Use
WaterHigh100HighPreparing aqueous solutions for various assays.
MethanolHigh64.7GoodAlternative polar solvent for dissolution.
EthanolHigh78.37ModerateCan be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)High189GoodPreparation of high-concentration stock solutions.

Note: The solubility of this compound in these solvents should be experimentally determined for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution, weigh 23.11 mg of the compound (Molecular Weight: 231.12 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles. Gentle warming (to 37°C) can also be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 mM Aqueous Solution in PBS (pH 7.4)

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Weighing: Accurately weigh 23.11 mg of this compound and place it in a sterile conical tube.

  • Initial Dissolution: Add a small amount of sterile water (e.g., 1 mL) to dissolve the compound. As a dihydrochloride salt, it should readily dissolve in water.

  • Buffering: Add PBS (pH 7.4) to bring the final volume to 10 mL.

  • pH Adjustment (if necessary): Check the pH of the final solution. The hydrochloride salt will make the solution acidic. If required for your experiment, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH until the desired pH is reached. Be cautious, as a significant increase in pH can lead to the precipitation of the free base.

  • Sterilization (if required): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

  • Use: Use the freshly prepared solution immediately for your experiments.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., Water, DMSO, Ethanol) start->check_solvent change_solvent Select a more appropriate solvent based on polarity. check_solvent->change_solvent No use_heat_sonication Apply gentle heat (37-50°C) and/or sonication. check_solvent->use_heat_sonication Yes change_solvent->start check_pH Is the pH optimal for solubility? use_heat_sonication->check_pH Still not dissolved success Success: Compound is dissolved. use_heat_sonication->success Dissolved adjust_pH Adjust pH. For amine salts, a lower pH often increases solubility. check_pH->adjust_pH No use_cosolvent Consider using a co-solvent system (e.g., Water/Ethanol). check_pH->use_cosolvent Yes adjust_pH->use_heat_sonication use_cosolvent->success Dissolved fail Consult further technical support. use_cosolvent->fail

Caption: A logical workflow for troubleshooting common solubility issues.

Experimental Workflow: Synthesis of a HIV Protease Inhibitor Intermediate

This compound serves as a key building block in the synthesis of more complex molecules, including potential antiviral agents like HIV protease inhibitors.[2][3] The following diagram illustrates a generalized synthetic step where this compound might be used.

G cluster_0 Preparation of Ethyl Piperazine-2-carboxylate Free Base cluster_1 Amide Coupling Reaction start This compound dissolve Dissolve in Water start->dissolve basify Basify with NaHCO3 or NaOH to pH > 9 dissolve->basify extract Extract with an Organic Solvent (e.g., Ethyl Acetate) basify->extract dry Dry and Concentrate extract->dry free_base Isolated Ethyl Piperazine-2-carboxylate (Free Base) dry->free_base reaction Reaction in an Aprotic Solvent (e.g., DMF) free_base->reaction Nucleophilic Acyl Substitution coupling_reagent Protected Amino Acid + Coupling Reagent (e.g., HATU) coupling_reagent->reaction workup Aqueous Workup and Purification reaction->workup product HIV Protease Inhibitor Intermediate workup->product

Caption: Generalized workflow for the use of Ethyl Piperazine-2-carboxylate in synthesis.

References

Ethyl Piperazine-2-carboxylate Dihydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Ethyl Piperazine-2-carboxylate Dihydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability issues for this compound in solution are hydrolysis of the ethyl ester, oxidation of the piperazine ring, and pH-dependent degradation. These degradation pathways can lead to the formation of impurities, loss of compound potency, and inconsistent experimental results.[1][2]

Q2: How does pH affect the stability of this compound solutions?

The stability of piperazine derivatives is often highly dependent on the pH of the solution.[1][3] As a dihydrochloride salt, dissolving this compound in neutral or basic aqueous solutions will neutralize the hydrochloride, leading to the free base form which can have different solubility and stability characteristics. The ester group is susceptible to both acid- and base-catalyzed hydrolysis.[4] A pH-stability profile is recommended to determine the optimal pH for your specific application.[1]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar piperazine-containing compounds and ethyl esters, the primary degradation products are likely to be:

  • Piperazine-2-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Oxidized piperazine derivatives: The piperazine ring can be susceptible to oxidation.[1]

  • Ring-opened products: Under certain conditions, the piperazine ring itself may undergo degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

Whenever possible, it is best to use freshly prepared solutions.[1] If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to minimize freeze-thaw cycles.[1] To prevent photo-oxidation, store solutions in light-resistant containers.[1] For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

Inconsistent results can often be a sign of compound degradation in your experimental setup.[1]

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare fresh solutions of this compound for each experiment to rule out degradation during storage.

    • Assess Solubility: Visually inspect your solutions for any signs of precipitation. Poor solubility can lead to a lower effective concentration of the compound.

    • pH Adjustment: If your experimental conditions allow, consider adjusting the pH of your medium to a more acidic range, which may improve the solubility and stability of the piperazine derivative.

    • Forced Degradation Study: To understand the potential for degradation under your assay conditions, you can perform a forced degradation study by intentionally exposing the compound to stress conditions such as heat, light, acid, base, and oxidizing agents.[1][5]

Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.

The emergence of new peaks in your chromatogram is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products. This may involve adjusting the mobile phase pH, organic modifier, or using a different column (e.g., C8, phenyl).[1]

    • Identify Degradants with LC-MS: Couple your HPLC system with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peaks. Tandem mass spectrometry (MS/MS) can provide structural information to help identify the degradation products.[1]

Data Summary

The following table summarizes the potential degradation pathways for this compound in solution and factors that can influence its stability.

Degradation PathwayInfluencing FactorsPotential Degradation ProductsMitigation Strategies
Hydrolysis pH (acidic or basic), TemperaturePiperazine-2-carboxylic acid, EthanolUse freshly prepared solutions, optimize pH, store at low temperatures.
Oxidation Presence of oxygen, light, metal ionsOxidized piperazine derivativesStore in light-resistant containers, use antioxidants (e.g., BHT, ascorbic acid), use chelating agents (e.g., EDTA), store under inert atmosphere.[1]
pH-dependent degradation pH of the solutionVaries depending on pHConduct a pH-stability profile to find the optimal pH, use appropriate buffer systems.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Objective: To identify potential degradation pathways and products.

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 M and 1 M)

    • Sodium hydroxide (0.1 M and 1 M)

    • Hydrogen peroxide (3%)

    • HPLC grade water, acetonitrile, and methanol

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a set period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a set period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 75°C) for a set period, then dissolve for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

    • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Experimental Results start Inconsistent or Unexpected Results check_solution Prepare Fresh Solution and Re-run Experiment start->check_solution results_ok Results Consistent? check_solution->results_ok problem_solved Problem Solved: Original solution was degraded results_ok->problem_solved Yes investigate_stability Investigate Compound Stability Under Assay Conditions results_ok->investigate_stability No solubility_issue Check for Precipitation investigate_stability->solubility_issue precipitation Precipitation Observed solubility_issue->precipitation Yes no_precipitation No Precipitation solubility_issue->no_precipitation No adjust_solubility Address Solubility: - Adjust pH - Use Co-solvents precipitation->adjust_solubility forced_degradation Perform Forced Degradation Study no_precipitation->forced_degradation adjust_solubility->check_solution identify_degradants Identify Degradation Products (e.g., via LC-MS) forced_degradation->identify_degradants modify_protocol Modify Experimental Protocol Based on Stability Data identify_degradants->modify_protocol

Caption: Workflow for troubleshooting inconsistent experimental results.

HPLCTroubleshooting Troubleshooting Unknown Peaks in HPLC start Unknown Peak(s) Observed in HPLC optimize_hplc Optimize HPLC Method for Better Separation start->optimize_hplc method_details Consider: - Mobile Phase pH - Organic Modifier - Different Column optimize_hplc->method_details separation_ok Adequate Separation? optimize_hplc->separation_ok separation_ok->optimize_hplc No identify_peak Identify Unknown Peak separation_ok->identify_peak Yes lc_ms Perform LC-MS Analysis (Determine Molecular Weight) identify_peak->lc_ms ms_ms Perform MS/MS Analysis (Structural Information) lc_ms->ms_ms characterize_degradant Characterize Degradant and Degradation Pathway ms_ms->characterize_degradant end Update Stability Profile characterize_degradant->end

Caption: Workflow for identifying unknown peaks in HPLC analysis.

References

Technical Support Center: Purification of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Ethyl Piperazine-2-carboxylate Dihydrochloride. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:

  • Unreacted Starting Materials: Such as piperazine-2-carboxylic acid or its precursors.

  • N-Alkylated Byproducts: Formation of piperazine derivatives with alkyl groups on the nitrogen atoms.[1]

  • Di-substituted Piperazine: Piperazine with substitutions on both nitrogen atoms.

  • Hydrolysis Products: The ester group of the desired product can hydrolyze to the corresponding carboxylic acid, particularly in the presence of moisture.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q2: My purified this compound is hygroscopic. How should I handle and store it?

A2: The dihydrochloride salt of piperazine derivatives is often hygroscopic, readily absorbing moisture from the atmosphere. To ensure stability and accurate weighing for subsequent reactions, it is crucial to handle the compound in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). For storage, use a tightly sealed container with a desiccant and keep it in a cool, dry place.

Q3: I am observing streaking of my compound on the TLC plate during analysis. What could be the cause and how can I resolve it?

A3: Streaking on a Thin-Layer Chromatography (TLC) plate is a common issue when dealing with highly polar and basic compounds like piperazine derivatives. The primary reason is the strong interaction between the basic nitrogen atoms of your compound and the acidic silica gel stationary phase. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution. This will help to saturate the acidic sites on the silica gel and allow for better spot resolution.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be employed to confirm the purity and identity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization
  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low recovery from recrystallization can be due to several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent systems. For piperazine dihydrochlorides, common choices include ethanol, isopropanol, or mixtures like methanol/water and acetone/water.[2]

    • Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

    • Premature Crystallization: If the product crystallizes too quickly upon cooling, it may trap impurities. Consider a hot filtration step to remove any insoluble impurities before allowing the solution to cool.

Issue 2: Co-elution of Impurities During Column Chromatography
  • Question: I am unable to separate my desired product from an impurity using silica gel column chromatography. What adjustments can I make?

  • Answer: Co-elution is a common challenge in column chromatography. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For polar compounds like yours, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[2] Experiment with different solvent ratios. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant composition) elution.

    • Add a Basic Modifier: As with TLC, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing and improve the separation of basic compounds on silica gel.

    • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider using a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Issue 3: Presence of Piperazine-2-carboxylic Acid in the Final Product
  • Question: My final product is contaminated with piperazine-2-carboxylic acid, likely from hydrolysis. How can I remove this impurity?

  • Answer: The presence of the carboxylic acid impurity introduces a significant difference in acidity and polarity that can be exploited for separation.

    • Acid-Base Extraction: Before final purification, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent. Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired ester remains in the organic layer. Be cautious not to use a strong base, as it may promote further hydrolysis of your product.

    • Chromatography: The carboxylic acid is significantly more polar than the ester. It should be possible to separate it using silica gel column chromatography. The carboxylic acid will have a much lower Rf value on TLC and will elute much later from the column.

Data Presentation

The following table provides illustrative data on the expected purity and yield after applying different purification techniques. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Overall Yield (%)Notes
Recrystallization (Ethanol) 85959860-75Good for removing less soluble impurities.
Recrystallization (Isopropanol/Water) 8596>9955-70Effective for removing highly polar impurities.
Silica Gel Column Chromatography (DCM/MeOH gradient) 8098-70-85Good for separating a wide range of impurities.
Silica Gel Column Chromatography with 0.5% Triethylamine 8099-75-90Recommended for reducing peak tailing and improving separation of basic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid. Then, add a few more drops of ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of dichloromethane/methanol or ethyl acetate/hexanes with 0.5% triethylamine) to find an eluent that provides good separation of the desired product from impurities (ideally, the product should have an Rf value between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis impurities Impurities recrystallization->impurities column->analysis column->impurities analysis->recrystallization Purity Not Met analysis->column Purity Not Met pure Pure Product (>98%) analysis->pure Purity Met

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issues? low_yield Low Yield? start->low_yield Yes co_elution Co-elution of Impurities? start->co_elution No optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes slow_cooling Ensure Slow Cooling low_yield->slow_cooling Yes streaking TLC Streaking? co_elution->streaking No optimize_mobile_phase Optimize Mobile Phase (Gradient/Modifier) co_elution->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase Yes add_base Add Basic Modifier (e.g., Triethylamine) to Eluent streaking->add_base Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Alternative Solvents for Ethyl Piperazine-2-carboxylate Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting alternative solvents for reactions involving Ethyl Piperazine-2-carboxylate Dihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound, with a focus on solvent-related problems.

Issue 1: Poor Solubility of this compound in Reaction Solvent

  • Question: My this compound is not dissolving in my chosen organic solvent. What can I do?

  • Answer: this compound is a salt, which generally leads to poor solubility in many common non-polar organic solvents.[1] Consider the following solutions:

    • Solvent Selection: Switch to a more polar solvent. Polar protic solvents like ethanol and methanol, or polar aprotic solvents such as DMSO and DMF are more likely to dissolve the dihydrochloride salt.[2]

    • In-situ Free-Basing: Convert the dihydrochloride salt to its free base form in the reaction mixture. This can be achieved by adding a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. The free base is significantly more soluble in a wider range of organic solvents.[3]

    • Solvent Mixtures: Use a co-solvent system. For example, a mixture of a less polar solvent with a small amount of a highly polar solvent can enhance solubility.

    • Temperature: Gently heating the mixture may improve solubility. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Question: My reaction is sluggish and gives a low yield. Could the solvent be the issue?

  • Answer: Yes, the solvent can significantly impact reaction kinetics. Here are some troubleshooting steps:

    • Solvent Polarity: The polarity of the solvent can affect the stability of transition states. For N-acylation reactions, polar aprotic solvents often provide good results.[4] If you are using a non-polar solvent with poor solubility of the starting material, this is a likely cause of low yield.

    • Base Strength and Solubility: If you are performing an N-acylation, the choice of base and its solubility in the reaction medium are crucial. The base is required to neutralize the HCl generated during the reaction.[5] If the base is not soluble, it cannot effectively scavenge the acid, which can protonate the piperazine nitrogen, rendering it non-nucleophilic.[5]

    • Water Content: While some reactions can be performed in aqueous media, many acylation reactions are sensitive to water, which can hydrolyze the acylating agent.[6] Ensure you are using anhydrous solvents if your reagents are water-sensitive.

Issue 3: Formation of Di-acylated Byproduct

  • Question: I am trying to perform a mono-acylation, but I am observing a significant amount of the di-acylated product. How can I improve selectivity?

  • Answer: The presence of two reactive nitrogen atoms in the piperazine ring makes di-acylation a common side reaction.[7] Here's how to favor mono-acylation:

    • Stoichiometry: Use an excess of the piperazine starting material relative to the acylating agent. This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule.

    • Slow Addition: Add the acylating agent slowly and at a low temperature to the reaction mixture. This helps to maintain a low concentration of the acylating agent, reducing the chance of a second acylation on the already mono-acylated product.

    • Protecting Groups: For critical applications requiring high mono-selectivity, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine-2-carboxylate. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are some green or more sustainable solvent alternatives to chlorinated solvents like dichloromethane (DCM) for N-acylation reactions?

A1: Several greener alternatives to DCM can be considered for N-acylation reactions. These include:

  • Ethyl acetate: A versatile solvent with a good balance of polarity and a more favorable safety profile than DCM.[8]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and DCM in various reactions, including amidations.[9]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer alternative to other ethers.[9]

  • Solvent-free conditions: In some cases, acylation reactions can be carried out neat, especially with liquid reagents, which eliminates the need for a solvent entirely.[10]

Q2: Can I use water as a solvent for N-acylation of this compound?

A2: While seemingly counterintuitive due to the water-sensitivity of some acylating agents like acyl chlorides, N-acylation reactions can be successfully performed in aqueous media under the right conditions. The Schotten-Baumann reaction is a classic example where an amine is acylated in the presence of an aqueous base. The high solubility of the amine hydrochloride salt in water can be advantageous.[11] However, the yield may be lower due to competitive hydrolysis of the acylating agent.

Q3: How does the dihydrochloride form of the starting material affect my reaction conditions?

A3: The dihydrochloride salt form means that both nitrogen atoms of the piperazine ring are protonated. To make them nucleophilic and reactive, you must add at least two equivalents of a base to "free-base" the amine. An additional equivalent of base is often needed to scavenge the acid produced during the acylation reaction itself.[5]

Q4: My product is an amine salt and is difficult to extract from the aqueous work-up. What should I do?

A4: Amine salts are often water-soluble and can be challenging to extract into an organic solvent. To facilitate extraction, you need to convert the amine salt back to its free base form by basifying the aqueous layer with a suitable base, such as sodium carbonate or sodium hydroxide, to a pH above the pKa of the amine. The free base will be more soluble in less polar organic solvents like ethyl acetate or dichloromethane.

Data Presentation

PropertyValueReference
Chemical Formula C₇H₁₆Cl₂N₂O₂[13]
Molecular Weight 231.12 g/mol [13]
Melting Point 185-197 °C[14]
Appearance White to off-white solid
SolventPolarity IndexBoiling Point (°C)Qualitative Solubility
Water10.2100Soluble
Methanol5.165Soluble
Ethanol4.378Soluble
Isopropanol3.982Sparingly Soluble
Acetonitrile5.882Sparingly Soluble
Dimethylformamide (DMF)6.4153Soluble
Dimethyl sulfoxide (DMSO)7.2189Soluble
Ethyl Acetate4.477Sparingly to Insoluble
2-Methyltetrahydrofuran (2-MeTHF)4.080Sparingly to Insoluble
Cyclopentyl methyl ether (CPME)2.8106Insoluble
Toluene2.4111Insoluble
Heptane0.198Insoluble

Experimental Protocols

Key Experiment: N-Acylation of this compound with an Acyl Chloride in an Alternative Solvent (Ethyl Acetate)

This protocol describes a general procedure for the mono-N-acylation of this compound using an acyl chloride in ethyl acetate as a greener alternative to chlorinated solvents.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous ethyl acetate to the flask, followed by the addition of a base (e.g., triethylamine, 2.2 equivalents) to neutralize the dihydrochloride and form the free amine in situ. Stir the suspension for 15-30 minutes. An additional equivalent of base (1.1 equivalents) will be needed to scavenge the HCl produced during the acylation.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

Solvent_Selection_Workflow start Start: Need for Alternative Solvent solubility_check Is the starting material soluble? start->solubility_check reaction_compatibility Is the solvent compatible with reagents? solubility_check->reaction_compatibility Yes troubleshoot Troubleshoot Reaction solubility_check->troubleshoot No green_criteria Does the solvent meet green chemistry principles? reaction_compatibility->green_criteria Yes reaction_compatibility->troubleshoot No select_solvent Select Solvent green_criteria->select_solvent Yes green_criteria->troubleshoot No end End: Successful Reaction select_solvent->end troubleshoot->start

Caption: Workflow for selecting an alternative solvent.

N_Acylation_Pathway reactant1 Ethyl Piperazine-2-carboxylate (Free Base) intermediate Tetrahedral Intermediate reactant1->intermediate + reactant2 Acyl Chloride reactant2->intermediate product N-Acylated Product intermediate->product - Cl- byproduct HCl

Caption: Simplified N-acylation reaction pathway.

References

Technical Support Center: Ethyl Piperazine-2-carboxylate Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has gone to completion.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products. Experiment with a range of temperatures to find the optimum. For instance, some procedures start at 0°C and are then warmed to 25°C, while others are conducted at a constant 80°C.

  • Poor Quality Reagents: Ensure the purity of your starting materials, especially the piperazine derivative and the ethylating agent. Impurities can interfere with the reaction.

  • Moisture Contamination: The presence of water can hydrolyze the ester product or react with certain reagents. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: Product may be lost during the work-up and purification steps. Optimize your extraction and crystallization or chromatography conditions to maximize recovery.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:

  • Di-substitution: A frequent side product is the N,N'-diethylated piperazine. To minimize this, control the stoichiometry of your reactants carefully. Using a molar excess of the piperazine starting material can favor mono-alkylation.

  • Use of Protecting Groups: To ensure regioselectivity and prevent reaction at the undesired nitrogen atom, consider using a suitable protecting group (e.g., Boc, Cbz) on one of the piperazine nitrogens. This group can be removed in a subsequent step.

  • Reaction Conditions: The choice of base and solvent can significantly influence the reaction's selectivity. A bulky, non-nucleophilic base might be preferable. The solvent polarity can also affect the reactivity of the nucleophiles.

  • Slow Addition of Reagents: Adding the ethylating agent dropwise at a low temperature can help control the reaction and reduce the formation of di-substituted byproducts.

Q3: The purification of the final product is proving difficult. What can I do?

A3: Purification of piperazine derivatives can be challenging due to their polarity and basicity.

  • Crystallization: As the dihydrochloride salt, the product is often a crystalline solid. Attempt recrystallization from various solvent systems to obtain a pure product.

  • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used. However, the basic nature of the piperazine ring can lead to tailing. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.

    • Use a different stationary phase, such as alumina.

  • Salt Formation and Washing: The conversion to the dihydrochloride salt not only aids in purification by precipitation but also allows for washing with organic solvents to remove non-polar impurities. Ensure the complete precipitation of the salt by using a suitable solvent in which the salt is insoluble.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are:

  • Stoichiometry of Reactants: To control mono- vs. di-substitution.

  • Reaction Temperature: To balance reaction rate and minimize decomposition.

  • Choice of Solvent and Base: To influence reactivity and selectivity.

  • Exclusion of Moisture: To prevent hydrolysis and side reactions.

Q2: What is the role of the dihydrochloride salt formation in this synthesis?

A2: The formation of the dihydrochloride salt serves several purposes:

  • Purification: The salt is typically a solid that can be easily precipitated and isolated from the reaction mixture, separating it from soluble impurities.

  • Stability: The salt form is often more stable and less hygroscopic than the free base, making it easier to handle and store.

  • Handling: The free base can be an oil or a low-melting solid, which is more difficult to handle and weigh accurately.

Q3: Are there alternative methods for the synthesis of Ethyl Piperazine-2-carboxylate?

A3: Yes, alternative synthetic routes exist. One common method is the asymmetric hydrogenation of pyrazinecarboxylate esters, followed by hydrolysis and esterification. Another approach involves the direct esterification of piperazine-2-carboxylic acid. Each method has its own set of advantages and challenges regarding yield, purity, and scalability.

Reaction Parameter Optimization Data

The following table summarizes various reported reaction conditions for the synthesis of piperazine carboxylates, providing a basis for comparison and optimization.

ParameterMethod A: Acylation with Ethyl Chloroformate[1]Method B: Reaction with Diethyl Carbonate[1]Method C: N-protection then Esterification[2]
Starting Material PiperazineAnhydrous Piperazine2-(S)-piperazine-carboxylic acid dihydrochloride
Reagent Ethyl ChloroformateDiethyl CarbonateDi-tert-butyl dicarbonate, then esterification agent
Solvent Water/MethanolNone (neat)Methanol
Base --Triethylamine
Temperature 0°C to 25°C80°C50°C (for protection step)
Reaction Time 4 hours3 hoursOvernight (for protection step)
Yield 33.7%98.5%>60% (overall)
Purification Column ChromatographyVacuum DistillationExtraction and Crystallization

Experimental Protocols

Method 1: Synthesis via Asymmetric Hydrogenation

This method is adapted from a patented industrial process and involves the hydrogenation of a pyrazine precursor.

  • Hydrogenation:

    • Dissolve tert-butyl pyrazinecarboxylate in methanol.

    • Add a chiral rhodium catalyst system (e.g., [Rh(cod)Cl]₂ and a chiral phosphine ligand).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar) and heat to the desired temperature (e.g., 70°C).

    • Maintain the reaction for a set period (e.g., 20 hours) until sufficient conversion is achieved.

  • Hydrolysis and Salt Formation:

    • After cooling and depressurizing, concentrate the reaction mixture.

    • Add hydrochloric acid and heat to hydrolyze the tert-butyl ester (e.g., 100°C for 20 minutes).

    • Cool the solution (e.g., to 0°C) to precipitate the this compound.

    • Filter the solid, wash with a suitable organic solvent (e.g., dichloromethane), and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Low Yield or Impurities check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time_temp Optimize Reaction Time and/or Temperature incomplete->optimize_time_temp optimize_time_temp->check_reaction analyze_impurities Analyze Impurity Profile (NMR/MS) complete->analyze_impurities di_substitution Di-substitution? analyze_impurities->di_substitution adjust_stoichiometry Adjust Stoichiometry (excess piperazine) di_substitution->adjust_stoichiometry Yes other_impurities Other Impurities? di_substitution->other_impurities No adjust_stoichiometry->check_reaction check_reagents Check Reagent Purity and Moisture other_impurities->check_reagents Yes optimize_purification Optimize Purification (Crystallization/Chromatography) other_impurities->optimize_purification No check_reagents->check_reaction end End: Optimized Process optimize_purification->end

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Ethyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of ethyl piperazine-2-carboxylate, in particular, have garnered significant interest for their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological activities of various ethyl piperazine-2-carboxylate dihydrochloride derivatives, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key biological assays are also presented to facilitate the replication and validation of these findings.

Anticancer Activity of Piperazine-2-Carboxamide Derivatives

Derivatives of piperazine-2-carboxamide have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives. It is important to note that while these compounds are derivatives of the broader piperazine class, and in some cases piperazine-2-carboxamides, they are not all directly synthesized from this compound. However, their activities provide valuable insights into the potential of this chemical class.

Derivative Structure/NameCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
N-ethyl-piperazinyl amide of oleanonic acid derivative (Compound 4)Various (NCI-60 panel)Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast< 2 (GI50)[1]
Piperazine derivative PCCSNU-475Human Liver Cancer6.98 ± 0.11[2][3]
SNU-423Human Liver Cancer7.76 ± 0.45[2][3]
4-(benzo[4][5]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231Breast Cancer11.3[6]
Amide derivative 6aHepG2Liver Cancer0.65[7]
Amide derivative 6bHepG2Liver Cancer0.92[7]
Piperazine-1,2,3-triazole scaffold 7iA549Lung Cancer5.22 ± 0.05[8]
Piperazine-1,2,3-triazole scaffold 7aA549Lung Cancer5.34 ± 0.13[8]
Vindoline-piperazine conjugate 23MDA-MB-468Breast Cancer1.00 (GI50)[9]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancer1.35 (GI50)[9]

Antimicrobial Activity of Piperazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of a compound's antimicrobial potency. The table below presents the MIC values for several N-substituted piperazine derivatives against various microorganisms.

Derivative Structure/NameMicroorganismStrainMIC (µg/mL)Reference
N,N′-bis(1,3,4-thiadiazole) piperazine derivative 6cEscherichia coli-8[10]
N,N′-bis(1,3,4-thiadiazole) piperazine derivative 4Staphylococcus aureus-16[10]
N,N′-bis(1,3,4-thiadiazole) piperazine derivative 6dStaphylococcus aureus-16[10]
N,N′-bis(1,3,4-thiadiazole) piperazine derivative 6dBacillus subtilis-16[10]
N,N′-bis(1,3,4-thiadiazole) piperazine derivative 7bBacillus subtilis-16[10]
1-Benzhydryl-piperazine benzamide 9hBacillus cereus1177843[11]
Bacillus subtilis602148[11]
Staphylococcus aureusATCC 2595349[11]
Staphylococcus epidermidis2521260[11]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneGram-positive bacteria-<0.015[12]
Chalcone containing piperazineCandida albicans-2.22[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the primary assays used to determine the anticancer and antimicrobial activities of the piperazine derivatives discussed.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivatives (test compounds)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[4]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Piperazine derivatives (test compounds)

  • Standard antimicrobial agents (positive controls)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in broth, typically adjusted to a 0.5 McFarland standard.

  • Compound Preparation: Dissolve the piperazine derivatives in DMSO to create a stock solution. Perform serial two-fold dilutions of the compounds in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth with no compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Synthesis_Workflow start Ethyl Piperazine-2-carboxylate Dihydrochloride coupling Amide Coupling (e.g., DCC, EDC) start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product N-Substituted Piperazine-2-carboxamide Derivative coupling->product

Caption: General synthesis workflow for N-substituted piperazine-2-carboxamide derivatives.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Piperazine Derivatives (serial dilutions) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Living cells convert MTT to Formazan E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway derivative Piperazine Derivative (e.g., PCC) intrinsic Intrinsic Pathway derivative->intrinsic extrinsic Extrinsic Pathway derivative->extrinsic mito Mitochondrial Membrane Potential (decreased) intrinsic->mito cas8 Caspase-8 Activation extrinsic->cas8 cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas8->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed mechanism of apoptosis induction by a piperazine derivative.[2]

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of potential analytical techniques for the quantification and characterization of Ethyl Piperazine-2-carboxylate Dihydrochloride. While specific validated methods for this compound are not widely published, this document outlines adaptable methodologies based on established analytical techniques for piperazine and its derivatives. The performance data presented is representative of what can be expected upon method validation for a new chemical entity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique in pharmaceutical analysis.[1] For compounds like Ethyl Piperazine-2-carboxylate, which lack a strong native chromophore, derivatization is a common strategy to enable sensitive UV detection.[1][2]

Principle: The secondary amine group in the piperazine ring can be reacted with a derivatizing agent to form a product with high UV absorbance. A popular agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active derivative.[1][2][3][4] The resulting derivative is then separated from other components by reversed-phase HPLC and quantified using a UV detector.

Experimental Protocol (Adaptable for this compound):

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Derivatization Procedure:

    • Prepare a solution of NBD-Cl in acetonitrile.

    • To a specific volume of the standard or sample solution, add an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution and dilute with the mobile phase before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 5mM Heptafluorobutyric acid).[5]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 35°C[2]

    • Detection Wavelength: 340 nm (for NBD-Cl derivatives)[2]

    • Injection Volume: 10 µL[2]

  • Data Analysis: Create a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Expected Performance:

Parameter Expected Performance for Piperazine Derivatives
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 108%[2]
Precision (%RSD) < 2.0%[2][6]
Limit of Detection (LOD) 30 ppm[2]
Limit of Quantification (LOQ) 90 ppm[2]
Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. Given that piperazine has a boiling point of 146°C, GC is a viable method for its analysis and that of its derivatives.[7] This method is particularly useful for identifying and quantifying residual impurities.

Principle: The sample is vaporized and injected into a capillary column. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.

Experimental Protocol (Adaptable for this compound):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). An internal standard may be added for improved quantitative accuracy.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Detector Temperature (FID): 300°C.

  • Data Analysis: Generate a calibration curve using standard solutions of known concentrations. Quantify the target compound in samples by comparing its peak area to the calibration curve.

Expected Performance:

Parameter Expected Performance for Piperazine Derivatives
Linearity (R²) > 0.99
Accuracy (% Recovery) 97.5 - 98.9%[6]
Precision (%RSD) < 5.0%[6]
Limit of Detection (LOD) 0.005 - 0.008% of analyte concentration[6]
Limit of Quantification (LOQ) 0.02 - 0.03% of analyte concentration[6]
Alternative Analytical Techniques

For specific applications, other analytical methods can be considered:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of low-level impurities or for analysis in complex biological matrices.[8][9] The use of a deuterated internal standard can further improve accuracy and precision.[8]

  • Spectrophotometry: A simple and cost-effective method based on the formation of a colored complex.[10] For instance, piperazine derivatives can form colored complexes with iron(III) chloride, which can be measured spectrophotometrically.[10] This method is generally suitable for bulk drug analysis where high specificity is not required.

  • Acid-Base Titration: As a basic compound due to its two nitrogen atoms, this compound can be effectively quantified by non-aqueous acid-base titration.[7] This is a straightforward and accurate method for assaying the purity of the bulk drug substance.

Acid-Base Titration Protocol (Adaptable for this compound):

  • Reagents: 0.1 N Perchloric acid in glacial acetic acid, acetic acid, and crystal violet indicator.[7]

  • Procedure:

    • Accurately weigh about 250 mg of the sample and dissolve it in 80 ml of acetic acid, heating gently if necessary.[7]

    • Cool the solution and add a few drops of crystal violet indicator.

    • Titrate immediately with 0.1 N Perchloric acid until the endpoint (color change) is reached.[7]

    • Perform a blank titration and make the necessary corrections.[7]

  • Calculation: The percentage purity can be calculated based on the volume of titrant consumed.

Expected Performance:

Parameter Expected Performance
Accuracy (% Assay) 99.0 - 101.0%
Precision (%RSD) < 1.0%

Visualizing the Workflow

To ensure robust and reliable analytical data, a structured validation process is essential. The following diagrams illustrate a typical workflow for analytical method validation and a decision-making guide for selecting the most appropriate method.

G Diagram 1: General Workflow for Analytical Method Validation cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Develop Analytical Method Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A flowchart illustrating the key stages of analytical method validation.

G Diagram 2: Decision Guide for Method Selection start Purpose of Analysis? bulk_assay Bulk Assay / Purity start->bulk_assay Purity impurity Trace Impurity Quantification start->impurity Impurity bioanalysis Analysis in Biological Matrix start->bioanalysis Bioanalysis titration Acid-Base Titration bulk_assay->titration Simple, Cost-Effective hplc_uv HPLC-UV (with Derivatization) bulk_assay->hplc_uv Higher Specificity impurity->hplc_uv General Impurities gc_fid GC-FID impurity->gc_fid Volatile Impurities lc_ms LC-MS/MS impurity->lc_ms Very Low Levels bioanalysis->lc_ms High Sensitivity & Selectivity

Caption: A decision tree to aid in selecting an appropriate analytical method.

References

Cost-Effectiveness Analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Ethyl Piperazine-2-carboxylate Dihydrochloride is a valuable building block in the preparation of a variety of pharmaceutical compounds, notably as a precursor for potent anticancer agents. This guide provides a comparative analysis of the primary synthesis routes to this compound, focusing on cost-effectiveness, supported by experimental data and detailed protocols.

Executive Summary

Two principal synthetic strategies for this compound are evaluated: Asymmetric Hydrogenation of a pyrazine precursor and Direct Esterification of piperazine-2-carboxylic acid. While direct esterification appears simpler and avoids costly metal catalysts, the asymmetric hydrogenation route often provides superior stereoselectivity and higher yields, which can be critical for pharmaceutical applications. The cost-effectiveness of each method is highly dependent on the scale of production, the required enantiomeric purity, and the cost of raw materials and catalysts.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthesis routes. Prices for reagents are estimates based on commercially available listings and are subject to variation based on supplier and quantity.

Table 1: Cost Comparison of Starting Materials and Catalysts

ComponentAsymmetric Hydrogenation RouteDirect Esterification RouteEstimated Cost (USD)
Starting Material tert-Butyl Pyrazine-2-carboxylatePiperazine-2-carboxylic Acid~$255/100mg (substituted)
$30.35/1g
Esterification Agent Not directly applicableEthyl Chloroformate$18.00/25mL
Catalyst Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimerNot applicable~$117/100mg
Chiral Ligand (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (or similar)Not applicable~$1107/500mg (representative)[1]
Hydrogen Source Hydrogen GasNot applicableVariable, dependent on infrastructure

Table 2: Comparison of Reaction Parameters and Yields

ParameterAsymmetric HydrogenationDirect Esterification
Reaction Steps 2 (Hydrogenation, Hydrolysis/Salt Formation)1 (Esterification)
Key Reagents Rhodium catalyst, chiral phosphine ligand, H₂ gasEthyl chloroformate, base
Reaction Time ~20 hours (hydrogenation) + hydrolysis time4 hours (esterification)
Temperature 70°C (hydrogenation), 100°C (hydrolysis)[2]0°C to 25°C
Pressure 50 bar (H₂)[2]Atmospheric
Reported Yield 41% (overall)[2]33.7%
Enantiomeric Excess (ee) ~77.6%[2]Not applicable (produces racemate)

Experimental Protocols

Method 1: Asymmetric Hydrogenation of tert-Butyl Pyrazine-2-carboxylate

This method, adapted from patented industrial processes, involves the catalytic reduction of a pyrazine ring to a piperazine ring with high enantioselectivity.[2]

Step 1: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve tert-Butyl pyrazinecarboxylate in methanol.

  • Add the rhodium catalyst, Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, and a suitable chiral ferrocene-based phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine).

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 70°C and stir for 20 hours.

  • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

Step 2: Hydrolysis and Dihydrochloride Salt Formation

  • Concentrate the reaction mixture from Step 1 under reduced pressure to remove methanol.

  • To the resulting crude tert-butyl (S)-piperazine-2-carboxylate, add 32% hydrochloric acid in water.

  • Heat the mixture to 100°C for 20-30 minutes to effect hydrolysis of the tert-butyl ester.

  • Cool the solution to 0°C to precipitate the this compound salt.

  • Filter the precipitate, wash with a cold solvent such as dichloromethane, and dry under vacuum.

Method 2: Direct Esterification of Piperazine-2-carboxylic Acid

This method offers a more direct, albeit typically lower-yielding and non-stereoselective, route to the target compound.

  • Suspend Piperazine-2-carboxylic Acid in a suitable solvent such as methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl chloroformate in methanol to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and continue stirring for 4 hours.

  • Upon completion, the reaction mixture can be worked up by extraction. Add a saturated aqueous sodium chloride solution and a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by recrystallization to yield Ethyl Piperazine-2-carboxylate.

  • To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with two equivalents of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether), followed by precipitation and filtration.

Mandatory Visualizations

Logical Workflow for Synthesis Route Selection

The following diagram illustrates the decision-making process for selecting the most appropriate synthesis route based on key project requirements.

start Project Requirement Analysis enantio_purity High Enantiomeric Purity Required? start->enantio_purity cost_consideration Cost of Catalyst a Major Constraint? enantio_purity->cost_consideration No hydrogenation Asymmetric Hydrogenation enantio_purity->hydrogenation Yes scale Large-Scale Production? cost_consideration->scale No esterification Direct Esterification cost_consideration->esterification Yes scale->hydrogenation Yes racemic_resolution Direct Esterification + Racemic Resolution scale->racemic_resolution No end_hydrogenation Selected Route: Asymmetric Hydrogenation hydrogenation->end_hydrogenation end_esterification Selected Route: Direct Esterification esterification->end_esterification racemic_resolution->end_esterification

Caption: Decision tree for synthesis route selection.

Signaling Pathways Targeted by Piperazine-Based Anticancer Agents

Derivatives of Ethyl Piperazine-2-carboxylate have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates some of the primary pathways that have been identified as targets for novel piperazine-containing compounds.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src Src Family Kinases Src->Proliferation BCR_ABL BCR-ABL BCR_ABL->Proliferation Apoptosis_regulators Apoptosis Regulators (e.g., Caspases) Apoptosis_regulators->Proliferation Inhibits Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits Piperazine_Derivative->Src Inhibits Piperazine_Derivative->BCR_ABL Inhibits Piperazine_Derivative->Apoptosis_regulators Induces

Caption: Targeted signaling pathways of piperazine derivatives.

Concluding Remarks

The choice between asymmetric hydrogenation and direct esterification for the synthesis of this compound is a trade-off between stereochemical control, yield, and upfront cost. For the development of chiral pharmaceuticals, the higher cost associated with the asymmetric hydrogenation route is often justified by the production of the desired enantiomer in high purity, avoiding costly and often inefficient chiral resolution steps later in the synthesis. For applications where a racemic mixture is acceptable, direct esterification presents a more economical, albeit lower-yielding, alternative. Researchers and process chemists must carefully weigh these factors in the context of their specific project goals and economic constraints.

References

A Comparative Guide to the Efficacy of Piperazine-2-Carboxylate Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ethyl piperazine-2-carboxylate dihydrochloride based compounds and their derivatives. The data presented herein is compiled from preclinical studies to offer an objective overview of their performance as potential therapeutic agents, with a focus on their application in neurodegenerative diseases.

I. Comparative Efficacy Data

The following tables summarize the quantitative data from key studies, comparing the in vitro bioactivity with the in vivo outcomes for selected piperazine-2-carboxylate derivatives. The primary focus is on compounds investigated for their potential as multi-target directed ligands (MTDLs) for Alzheimer's disease.

Table 1: In Vitro Cholinesterase Inhibition and Cytotoxicity

Compound IDTarget EnzymeInhibition (Kᵢ in µM)[1]Cytotoxicity (IC₅₀ in µM on SH-SY5Y cells)[1]
4c AChE10.18 ± 1.00> 100
BChE> 100
7b AChE3.50 ± 0.15> 100
BChE0.0016 ± 0.00008
Donepezil AChE0.025 ± 0.00145.7 ± 2.3
BChE12.5 ± 2.6

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; Kᵢ: Inhibition Constant; IC₅₀: Half-maximal inhibitory concentration. Data for compounds 4c and 7b, which are derivatives of piperazine-2-carboxylic acid, are presented alongside the standard drug Donepezil for comparison.

Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model in Mice

Treatment Group (10 mg/kg)Escape Latency (seconds)Time in Target Quadrant (%)
Control 25.5 ± 3.240.1 ± 4.5
Scopolamine (Vehicle) 55.2 ± 5.815.3 ± 2.1
Compound 7b 30.8 ± 4.135.7 ± 3.9
Donepezil 28.9 ± 3.938.2 ± 4.2

Data represents performance in a Morris water maze test, a common method for assessing spatial learning and memory. A lower escape latency and a higher percentage of time in the target quadrant indicate improved cognitive function.

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

A. In Vitro Experimental Protocols
  • Cholinesterase Inhibition Assay (Ellman's Method)

    • Principle: This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to the enzyme activity and is measured at 412 nm.

    • Procedure:

      • The reaction is carried out in a 96-well microplate in a phosphate buffer (pH 8.0).

      • Varying concentrations of the test compounds are pre-incubated with the enzyme (AChE from Electrophorus electricus or BChE from equine serum) for 15 minutes at 37°C.

      • The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) is added to initiate the reaction.

      • DTNB is added to the mixture.

      • The absorbance is measured continuously for 5 minutes at 412 nm using a microplate reader.

      • The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank.

      • IC₅₀ values are determined from the dose-response curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.

  • Cytotoxicity Assay (MTT Assay)

    • Principle: This colorimetric assay assesses cell viability. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure:

      • Human neuroblastoma (SH-SY5Y) cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

      • The cells are then treated with various concentrations of the test compounds for 24 hours.

      • After treatment, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

      • The plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

      • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

      • The absorbance is measured at 570 nm using a microplate reader.

      • Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.

B. In Vivo Experimental Protocol
  • Scopolamine-Induced Amnesia Model in Mice

    • Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory, which mimics some of the cognitive deficits seen in Alzheimer's disease. This model is used to evaluate the potential of compounds to reverse these cognitive impairments.

    • Procedure:

      • Male Swiss albino mice are used for the study.

      • Animals are divided into different groups: control, scopolamine-treated (vehicle), test compound-treated, and standard drug (Donepezil)-treated.

      • The test compounds or vehicle are administered orally (p.o.) for a specified period (e.g., 7 days).

      • Thirty minutes after the final dose, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).

      • Cognitive function is then assessed using behavioral tests such as the Morris water maze or passive avoidance test.

      • In the Morris water maze, the time taken to find a hidden platform (escape latency) and the time spent in the quadrant where the platform was previously located are measured.

III. Visualizations: Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the evaluation of these compounds.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Piperazine-2-carboxylate derivative) chol_inhibition Cholinesterase Inhibition Assay (Ellman's Method) synthesis->chol_inhibition cytotoxicity Cytotoxicity Assay (MTT Assay on SH-SY5Y cells) synthesis->cytotoxicity data_analysis_vitro Data Analysis (IC50, Ki calculation) chol_inhibition->data_analysis_vitro cytotoxicity->data_analysis_vitro treatment Compound Administration data_analysis_vitro->treatment Lead Compound Selection animal_model Animal Model (Scopolamine-induced amnesia in mice) animal_model->treatment behavioral_test Behavioral Testing (Morris Water Maze) treatment->behavioral_test data_analysis_vivo Data Analysis (Escape latency, etc.) behavioral_test->data_analysis_vivo conclusion In Vitro vs. In Vivo Efficacy Profile data_analysis_vivo->conclusion Efficacy Comparison G Simplified signaling pathway of cholinesterase inhibition. ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Piperazine_Derivative Piperazine-2-carboxylate Derivative Piperazine_Derivative->AChE Inhibits

References

spectroscopic data comparison for different batches of Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three hypothetical batches of Ethyl Piperazine-2-carboxylate Dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] The analysis focuses on utilizing spectroscopic techniques to ensure batch-to-batch consistency, purity, and quality, which are critical for regulatory compliance and the safety and efficacy of the final drug product.[2][3] The following sections present experimental data, detailed protocols for spectroscopic analysis, and a workflow for quality control assessment.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for three distinct batches of this compound. These spectroscopic methods are fundamental in pharmaceutical quality assurance for identifying active pharmaceutical ingredients (APIs), detecting impurities, and verifying batch consistency.[2][4]

Table 1: ¹H NMR Spectroscopic Data for Different Batches of this compound

Batch IDChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentSolventObservations and Impurities
EP2C-B1 1.35 (t, 3H, -CH₃), 3.20-3.60 (m, 7H, piperazine ring protons), 4.30 (q, 2H, -OCH₂-), 9.50 (br s, 2H, NH₂⁺)D₂OConforms to reference standard. No significant impurities detected.
EP2C-B2 1.35 (t, 3H, -CH₃), 2.10 (s, trace, Acetone), 3.20-3.60 (m, 7H, piperazine ring protons), 4.30 (q, 2H, -OCH₂-), 9.52 (br s, 2H, NH₂⁺)D₂OPresence of a trace amount of acetone. Otherwise, conforms to the reference standard.
EP2C-B3 1.25 (t, trace, -CH₃ of Ethanol), 1.35 (t, 3H, -CH₃), 3.20-3.60 (m, 7H, piperazine ring protons), 3.70 (q, trace, -CH₂ of Ethanol), 4.30 (q, 2H, -OCH₂-), 9.48 (br s, 2H, NH₂⁺)D₂OPresence of a trace amount of ethanol. Otherwise, conforms to the reference standard.

Table 2: ¹³C NMR Spectroscopic Data for Different Batches of this compound

Batch IDChemical Shift (δ) ppm, AssignmentSolventObservations
EP2C-B1 14.1 (-CH₃), 42.5, 43.8, 45.2 (piperazine ring carbons), 58.5 (-OCH₂-), 170.2 (C=O)D₂OAll peaks correspond to the reference structure.
EP2C-B2 14.1 (-CH₃), 42.5, 43.8, 45.2 (piperazine ring carbons), 58.5 (-OCH₂-), 170.2 (C=O)D₂OConsistent with the reference structure.
EP2C-B3 14.1 (-CH₃), 42.5, 43.8, 45.2 (piperazine ring carbons), 58.5 (-OCH₂-), 170.2 (C=O)D₂OConsistent with the reference structure.

Table 3: FTIR Spectroscopic Data for Different Batches of this compound

Batch IDKey Absorption Bands (cm⁻¹) and AssignmentSample PreparationObservations
EP2C-B1 3400 (N-H stretch), 2980 (C-H stretch), 1740 (C=O stretch, ester), 1220 (C-O stretch)KBr PelletSpectrum is consistent with the reference standard.
EP2C-B2 3405 (N-H stretch), 2980 (C-H stretch), 1740 (C=O stretch, ester), 1220 (C-O stretch)KBr PelletMinor broadening of the N-H stretch, suggesting slight variation in hygroscopicity.
EP2C-B3 3350 (O-H stretch, broad), 3400 (N-H stretch), 2980 (C-H stretch), 1740 (C=O stretch, ester), 1220 (C-O stretch)KBr PelletPresence of a broad O-H band, indicating higher moisture content.

Table 4: Mass Spectrometry Data for Different Batches of this compound

Batch IDm/z (Calculated)m/z (Found)Ionization MethodObservations
EP2C-B1 173.1285 [M+H]⁺173.1288ESIThe measured mass is in close agreement with the calculated mass for the protonated molecule.
EP2C-B2 173.1285 [M+H]⁺173.1286ESIThe measured mass is consistent with the expected molecular weight.
EP2C-B3 173.1285 [M+H]⁺173.1290ESIThe measured mass aligns with the theoretical mass of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.[5] Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).[5]

    • Use a standard single-pulse sequence.[5]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR to obtain a good quality spectrum.

  • Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants with a reference standard or literature data.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups and confirm the material's identity.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Press the mixture in a pellet die under high pressure to form a thin, transparent pellet.[6]

  • FTIR Acquisition:

    • Record a background spectrum of the empty sample compartment.[7]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, scan the sample from 4000 to 400 cm⁻¹.[7]

  • Data Analysis: Compare the positions and relative intensities of the absorption bands in the sample spectrum with those of a reference standard. Pay close attention to characteristic peaks for N-H, C-H, C=O, and C-O functional groups.[3]

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or water, at a concentration of approximately 1 mg/mL.[8]

  • MS Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source.

    • Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).[5]

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the peak corresponding to the molecular ion and compare its mass-to-charge ratio (m/z) with the calculated theoretical mass of the protonated Ethyl Piperazine-2-carboxylate.[9][10]

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic comparison of different batches of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Decision Making cluster_4 Final Disposition Sample_Reception Receive Batches (EP2C-B1, EP2C-B2, EP2C-B3) Sample_Prep Sample Preparation for Spectroscopic Analysis Sample_Reception->Sample_Prep NMR ¹H and ¹³C NMR Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Process and Analyze Spectroscopic Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare Data Against Reference Standard and Between Batches Data_Analysis->Comparison Decision Batch Conforms to Specifications? Comparison->Decision Release Release Batch Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for Spectroscopic Comparison of Batches.

References

Comparative Cross-Reactivity Analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, integral to the development of a myriad of therapeutic agents. Ethyl Piperazine-2-carboxylate Dihydrochloride serves as a crucial starting material for the synthesis of diverse derivatives with a wide range of pharmacological activities. A critical aspect of preclinical drug development is the comprehensive characterization of a compound's cross-reactivity, as off-target effects can lead to unforeseen toxicities or, conversely, beneficial polypharmacology.

This guide provides a comparative analysis of the cross-reactivity of derivatives of Ethyl Piperazine-2-carboxylate. While direct comparative data for a comprehensive series of these specific derivatives is not extensively available in publicly accessible literature, this guide synthesizes available data on structurally related piperazine-2-carboxylate and arylpiperazine derivatives to offer valuable insights into their potential off-target interactions. The following sections present quantitative data on their binding affinities, detailed experimental protocols for assessing selectivity, and visualizations of key signaling pathways.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM or IC50 in µM) of various piperazine derivatives for a range of G-protein coupled receptors (GPCRs) and enzymes. Lower values indicate higher binding affinity.

Table 1: Comparative Binding Affinity of Arylpiperazine Derivatives for Dopamine and Serotonin Receptors

Compound/DerivativeD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Aripiprazole 3.3---[1]
Compound 5a >1000>1000--[2]
Compound 5b >1000>1000--[2]
Compound 5c 780980--[2]
Compound 5d 820>1000--[2]
Compound 5e 850750--[2]
Compound 5f >1000>1000--[2]
LP-211 ----[3]
Compound 8c >10000-1.813.7[3]
Compound 20b >10000-1.928.5[3]
Compound 26c 89.1-3.216.3[3]
Compound 29 >10000-1.324.3[3]

Note: The compounds listed are N-arylpiperazine derivatives, which share a common structural motif with derivatives of Ethyl Piperazine-2-carboxylate. The specific structures can be found in the cited literature.

Table 2: Comparative Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives against Cholinesterases

Compound/DerivativeAcetylcholinesterase (AChE) (Ki, µM)Butyrylcholinesterase (BChE) (Ki, µM)Selectivity Index (BChE/AChE)Reference
Compound 4c 10.18 ± 1.00-~17.90 (AChE selective)[4]
Compound 7b -0.0016 ± 0.00008~21862.5 (BChE selective)[4]

Note: These derivatives are based on a 1,4-bisbenzylpiperazine-2-carboxylic acid scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cross-reactivity.

Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

This protocol outlines a standard method for determining the binding affinity of test compounds to a specific GPCR, such as the dopamine D2 receptor.

a) Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • Reference antagonist for non-specific binding (e.g., Haloperidol).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

b) Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 50 µL of the test compound at various concentrations or buffer for total binding.

      • 50 µL of the reference antagonist (e.g., 10 µM final concentration of haloperidol) for non-specific binding.

      • 50 µL of the radioligand (e.g., [3H]-Spiperone) at a concentration near its dissociation constant (Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting and Data Analysis:

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the inhibitory activity of a compound against a panel of purified kinases.

a) Materials:

  • Purified kinases.

  • Kinase-specific substrates.

  • ATP (Adenosine triphosphate).

  • Test compounds (this compound derivatives).

  • Assay buffer.

  • 384-well plates.

  • Detection reagent (e.g., ADP-Glo™, Promega).

b) Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Dispense the kinases, their specific substrates, and ATP into a 384-well plate.

  • Compound Addition: Add the serially diluted compounds to the assay plate.

  • Incubation: Incubate the reaction at room temperature to permit kinase activity.

  • Detection: Add a detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways associated with common targets of piperazine derivatives and a typical experimental workflow.

G cluster_0 D2 Receptor D2 Receptor Gαi/o Gαi/o D2 Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation of targets G cluster_1 5-HT1A Receptor 5-HT1A Receptor Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Modulation of Neuronal Excitability G cluster_2 Start Start Compound Synthesis Synthesize Derivatives Start->Compound Synthesis Primary Screening Primary Target Assay Compound Synthesis->Primary Screening Cross-Reactivity Screening Broad Panel Screening (e.g., CEREP) Primary Screening->Cross-Reactivity Screening Data Analysis Determine Ki / IC50 Values Cross-Reactivity Screening->Data Analysis Selectivity Profile Generate Selectivity Profile Data Analysis->Selectivity Profile End End Selectivity Profile->End

References

A Comparative Guide to the Applications of Ethyl Piperazine-2-carboxylate Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Piperazine-2-carboxylate Dihydrochloride is a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its unique structural features, including a secondary amine, a sterically accessible secondary amine for substitution, and an ethyl ester moiety, make it a valuable scaffold for creating diverse libraries of compounds with a wide range of pharmacological activities. This guide provides a comparative analysis of this compound with its common alternatives, supported by experimental data from the literature, to aid researchers in selecting the optimal starting material for their drug discovery programs.

Performance Comparison: Synthetic Utility and Biological Activity

The choice of a piperazine-2-carboxylate ester as a starting material can significantly impact the synthesis and biological activity of the final derivatives. Here, we compare this compound with its close analog, Mthis compound, and a non-carboxylated alternative, 2-Ethylpiperazine Dihydrochloride.

Synthetic Considerations

The ethyl and methyl esters of piperazine-2-carboxylic acid are favored for their good solubility in organic solvents commonly used in synthesis.[1] The dihydrochloride salt form enhances their stability and handling.[1] While specific comparative yield data is limited in the literature, the synthetic routes for preparing derivatives are well-established.

Table 1: Comparison of Starting Materials for Derivative Synthesis

FeatureThis compoundMthis compound2-Ethylpiperazine Dihydrochloride
Molecular Formula C₇H₁₆Cl₂N₂O₂C₆H₁₄Cl₂N₂O₂C₆H₁₆Cl₂N₂
Molecular Weight 231.12 g/mol 217.09 g/mol 183.11 g/mol
Key Functional Group for Derivatization Secondary amines, Ethyl esterSecondary amines, Methyl esterSecondary amines
Advantages in Synthesis Good solubility in organic solvents; ester can be hydrolyzed or converted to amides.Similar to the ethyl ester, with a slightly lower molecular weight.Simpler structure for direct N-alkylation or N-arylation.
Disadvantages in Synthesis Ester functionalization requires additional steps.Ester functionalization requires additional steps.Lacks the carboxylate handle for amide bond formation, a common strategy in drug design.
Biological Activity of Derivatives

Derivatives of piperazine-2-carboxylic acid esters have shown significant potential in various therapeutic areas, particularly in oncology. The nature of the ester and other substituents on the piperazine ring plays a crucial role in determining the biological activity of the final compound.

Table 2: Anticancer Activity of N-Substituted Piperazine Derivatives

Derivative ClassStarting MaterialCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Picolinamide derivativesPiperazineK-562- (89.8% growth inhibition)[1]
Benzothiazole derivativesEthyl 2-(piperazin-1-yl) acetateDalton's lymphoma ascitesNot specified[1]
N-Aryl piperazine-benzofuran derivativesN-Aryl piperazineMCF-7, HeLa14.05, 17.64 (IC₅₀)[1]
Podophyllotoxin-piperazine derivativesPiperazineMCF-72.78 (IC₅₀)[1]
N-Methyl piperazine phenyl benzamide (A-11)N-Methyl piperazineA-5495.71 (IC₅₀)[2]
N-Methyl piperazine phenyl benzamide (A-11)N-Methyl piperazineHCT-1164.26 (IC₅₀)[2]
Vindoline-piperazine conjugates (23)[4-(trifluoromethyl)benzyl]piperazineMDA-MB-4681.00 (GI₅₀)[3]
Vindoline-piperazine conjugates (25)1-bis(4-fluorophenyl)methyl piperazineHOP-921.35 (GI₅₀)[3]
N-Ethyl-piperazinyl amides of oleanonic acid (4)N-EthylpiperazineNCI-60 panelNanomolar range (GI₅₀)[4][5]
N-Ethyl-piperazinyl amides of ursonic acid (6)N-EthylpiperazineNCI-60 panelNanomolar range (GI₅₀)[4][5]

*IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a piperazine-2-carboxamide derivative and the biological evaluation of its activity on a key cancer signaling pathway.

Synthesis of N-Substituted Piperazine-2-carboxamide

This protocol describes a general method for the acylation of the piperazine nitrogen, a common step in the derivatization of Ethyl Piperazine-2-carboxylate.

Protocol 1: N-Acylation of Ethyl Piperazine-2-carboxylate

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, EDC/HOBt)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the free base: Suspend this compound in a suitable organic solvent (e.g., Dichloromethane). Add a base (e.g., Triethylamine, 2.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate the free piperazine base in situ.

  • Acylation (using an acyl chloride): Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Acylation (using a carboxylic acid): To a solution of the carboxylic acid (1.1 equivalents) in an anhydrous solvent, add a coupling agent (e.g., HBTU, 1.1 equivalents) and a base (e.g., Diisopropylethylamine, 2.2 equivalents). Stir for 10 minutes, then add the solution of the free piperazine base. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl ethyl piperazine-2-carboxylate derivative.[6]

Biological Evaluation: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. Western blotting is a standard technique to assess the phosphorylation status of key proteins in this pathway.

Protocol 2: Western Blot Analysis

Materials:

  • Cancer cell line of interest

  • Synthesized piperazine derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the synthesized piperazine derivative for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4 °C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly enhance understanding.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development. Certain piperazine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PiperazineDerivative Piperazine Derivative PiperazineDerivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by piperazine derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: Select Starting Material (e.g., Ethyl Piperazine-2-carboxylate) Synthesis Chemical Synthesis: N-Acylation / N-Alkylation Start->Synthesis Purification Purification & Characterization: Column Chromatography, NMR, MS Synthesis->Purification InVitro In Vitro Biological Evaluation: Cytotoxicity Assays (e.g., MTT) Purification->InVitro Mechanism Mechanism of Action Studies: Western Blot for Signaling Pathways InVitro->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for the synthesis and evaluation of novel piperazine derivatives.

This guide provides a foundational understanding of the applications of this compound in drug discovery. By presenting comparative data and detailed experimental protocols, we aim to empower researchers to make informed decisions in the design and synthesis of novel therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Piperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl Piperazine-2-carboxylate Dihydrochloride, offering procedural, step-by-step guidance to foster a culture of safety and build deep trust in your operational protocols.

When working with chemical compounds such as this compound, a thorough understanding of its potential hazards and the implementation of robust safety measures are critical. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to minimize risk and ensure regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a compound that can be harmful if swallowed, inhaled, or absorbed through the skin[1]. It is known to cause irritation to the eyes, skin, and respiratory system[1][2]. High concentrations of similar piperazine compounds can be destructive to the tissues of the mucous membranes and upper respiratory tract[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection Government-approved respirator[1]To prevent inhalation of dust or aerosols, which can cause respiratory irritation[1][2].
Hand Protection Compatible chemical-resistant gloves[1]To prevent skin contact, which can lead to irritation or absorption of the chemical[1].
Eye Protection Chemical safety goggles[1]To protect eyes from splashes or dust, which can cause serious eye irritation[2].
Body Protection Laboratory coat and, if necessary, additional protective clothingTo prevent contamination of personal clothing and skin.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.

Pre-Operational Checks:
  • Verify Equipment: Ensure that the chemical fume hood is certified and functioning correctly.

  • Gather PPE: Confirm that all necessary PPE is available and in good condition.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eye wash station, and fire extinguisher.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.

Step-by-Step Handling Procedure:
  • Work in a Ventilated Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risks[1].

  • Don PPE: Put on all required personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles. A respirator should be used if there is a risk of generating dust.

  • Portioning the Chemical: When weighing or transferring the solid, use techniques that minimize dust generation. Avoid shaking or agitating the container unnecessarily.

  • Dissolving the Chemical: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Avoid Contact: Throughout the handling process, avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfer.

  • Immediate Cleanup: In case of a small spill within the fume hood, decontaminate the area immediately according to the spill cleanup protocol.

Post-Handling and Cleanup:
  • Decontaminate Tools: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Clean Work Area: Wipe down the work surface within the fume hood.

  • Properly Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:
  • Solid Waste: Place any unused this compound and any disposable materials contaminated with the chemical (e.g., weigh boats, gloves, paper towels) into a clearly labeled hazardous waste container.

  • Liquid Waste: If the chemical is in a solution, it should be collected in a designated, labeled hazardous waste container for liquid chemical waste.

Disposal Methodology:

The recommended method for the disposal of this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. It is imperative to observe all federal, state, and local environmental regulations when disposing of this chemical[1].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst-Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Spill Cleanup For small spills, wear appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable decontaminating agent. Avoid generating dust[1]. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather and Inspect PPE prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Avoid Direct Contact handle3->handle4 post1 Decontaminate Tools and Area handle4->post1 em1 Eye Contact: Flush with Water handle4->em1 em2 Skin Contact: Wash with Soap and Water handle4->em2 em3 Inhalation: Move to Fresh Air handle4->em3 em4 Ingestion: Rinse Mouth, Do Not Induce Vomiting handle4->em4 em5 Spill: Evacuate and Report handle4->em5 post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid and Liquid Waste post3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for Incineration disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.